| Gene | Function of Gene Product | Role in Core Pathway to Paspaline |
|---|---|---|
| paxG | Geranylgeranyl diphosphate (GGPP) synthase [1] [2] | Produces the diterpene precursor GGPP [3] |
| paxC | Indole prenyl transferase [2] | Couples GGPP with indole to form 3'-geranylgeranylindole (3'-GGI) [3] |
| paxM | FAD-dependent monooxygenase [2] | Catalyzes two epoxidation steps: 1st on 3'-GGI, 2nd on emindole SB [3] |
| paxB | Membrane-associated terpene cyclase (Type II) [2] | Catalyzes the first cyclization cascade, converting epoxidized 3'-GGI to emindole SB [3] |
| paxA | Membrane-associated terpene cyclase [3] [2] | Newly defined: Catalyzes the tetrahydropyran (THP) ring formation, converting 3',4'-epoxyemindole SB to paspaline [3] |
| paxP | Cytochrome P450 monooxygenase [2] | Converts paspaline to 13-desoxypaxilline in the later stages of the pathway [4] |
| paxQ | Cytochrome P450 monooxygenase [2] | Converts 13-desoxythis compound to This compound in the final step [4] |
This revised pathway can be visualized in the following diagram:
Revised biosynthetic pathway of this compound from primary precursors to final product.
The reassignment of the THP-forming cyclase function to PaxA is supported by robust genetic and biochemical evidence [3].
| Experimental Approach | Key Findings |
|---|---|
| Gene Deletion (ΔpaxA) | Deletion of paxA in P. paxilli led to the loss of this compound production and the accumulation of 3',4'-epoxyemindole SB, the predicted substrate for THP ring formation [3]. |
| Genetic Complementation | Re-introduction of paxA into the ΔpaxA mutant restored this compound production, confirming its essential role [3]. |
| In vivo Feeding Experiments | A ΔPAX strain (lacking the entire cluster) was engineered to express paxM alone or with paxB. When fed emindole SB, these strains only produced the epoxidized intermediate. Only strains expressing both paxM and *paxA* successfully converted emindole SB to paspaline [3]. |
| Site-Directed Mutagenesis | Substitution of a key aspartate residue (Asp279) in PaxA to alanine (D279A) resulted in the same mutant phenotype (accumulation of 3',4'-epoxyemindole SB), confirming its critical catalytic role [3]. |
This compound itself is a potent, selective inhibitor of high-conductance calcium-activated potassium (BK) channels [5]. This activity is shared by many complex indole diterpenes derived from the paspaline core (e.g., lolitrems, penitrems), which are responsible for neurotoxic syndromes in grazing livestock, historically known as "staggers" [5].
This revised understanding of the this compound biosynthetic pathway provides a more accurate framework for:
Paxilline is a potent inhibitor of high-conductance, calcium- and voltage-activated potassium (BK) channels [1] [2]. The table below summarizes its key biological activities based on animal and cell-based studies.
| Activity/Observation | Experimental Model | Dosage/Concentration | Key Finding |
|---|---|---|---|
| Tremor Induction | Mouse | 4 to 8 mg/kg body weight [3] | Severe but short-term tremors [3] |
| Tremor & Muscle Effect | Sheep | 1.0 mg/kg dose [3] | Moderate to strong tremors; altered electromyographic (EMG) activity in skeletal and smooth muscles [3] |
| BK Channel Inhibition | Cell-based (hSlo Channel) | 10 nM [3] | Blocked ~70% of current; effect was reversible after washout [3] |
| BK Channel Inhibition (IC₅₀) | Cell-based | ~30 nM (Ki) [4] | Potent inhibition of mammalian maxi-K channels [4] |
| Genotoxicity | Human lymphocytes in vitro | N/A | Caused DNA damage [5] |
The core mechanism involves this compound binding to the closed state of the BK channel, stabilizing its closed conformation and reducing the channel's open probability [2]. This inhibition prevents potassium efflux, which is crucial for repolarizing neurons and smooth muscle cells after an action potential. Consequently, the cells remain in a depolarized state for longer, leading to neuronal hyperexcitability, sustained muscle contractions, and the tremors characteristic of "ryegrass staggers" in grazing animals [3] [6].
The C-13 hydroxyl group of this compound is critical for its biological activity, as its absence (e.g., in 13-desoxythis compound) drastically reduces channel-blocking potency [4].
Key experimental models and protocols used to study this compound are outlined below.
| Assay Type | Purpose | Key Protocol Steps | Relevant Findings |
|---|
| In Vivo Tremor Assessment | Quantify tremorgenic activity [3] [6] | • Administer toxin (e.g., 4-8 mg/kg in mice). • Use visual rating scale to assess tremor intensity. • Compare to positive control (e.g., lolitrem B). | this compound causes severe but shorter-lasting tremors vs. lolitrem B [3]. | | Electromyography (EMG) | Measure electrical muscle activity [3] | • Measure EMG in skeletal & smooth muscle (e.g., sheep rumen). • Record after IV this compound infusion. | this compound inhibits normal electrical activity in reticulum and rumen, coinciding with skeletal muscle tremors [3]. | | Competitive Indirect ELISA (CI-ELISA) | Detect and quantify this compound [1] | • Immobilize PAX-BSA conjugate. • Compete with free this compound for mAb binding. • Use mAb 2-9 (IC₅₀ ~1.2 ng/mL). • Clean up samples (e.g., SPE) to reduce matrix effects. | LOD in dried silage: 15 µg/kg. Recovery: 106% ± 18% [1]. | | Genotoxicity Assays | Assess DNA damage potential [5] | • Ames Test: Use Salmonella/microsome assay. • Comet Assay: Perform single-cell gel electrophoresis on human lymphocytes. | this compound caused DNA damage in human lymphocytes [5]. |
Understanding this compound's mechanism has important applications:
The following diagram illustrates the molecular mechanism of this compound-induced tremorgenesis.
Paxilline is a tremorgenic fungal alkaloid and one of the most potent and specific inhibitors of large-conductance calcium- and voltage-activated potassium (BK) channels. Its mechanism is characterized by an almost exclusively closed-channel block mechanism, where it binds with high affinity to closed states of the channel, allosterically stabilizing them and effectively reducing the closed-open equilibrium constant [1] [2]. This guide provides a comprehensive technical overview of this compound's mechanism of action, incorporating quantitative pharmacological data, detailed experimental methodologies, and its application in research models. The core mechanism is distinct from simple pore occlusion; instead, this compound binding favors the occupancy of closed-channel conformations, with an affinity for the closed conformation being >500-fold greater than for the open conformation [1] [2]. This state-dependent inhibition is fully reversible by conditions that increase channel open probability (Po), even in the constant presence of this compound [1] [3].
The foundational characteristic of this compound inhibition is its profound dependence on the channel's open probability (Po). Inhibition is inversely related to Po and can be completely relieved by experimental manipulations that maximize Po [1] [2] [3].
The binding site for this compound is intricately linked to the pore-gate domain of the BK channel, situated in a region that allows it to exert its allosteric effects.
Table 1: Key Biophysical and Pharmacological Properties of this compound
| Parameter | Value / Description | Experimental Conditions | Source |
|---|---|---|---|
| IC₅₀ Range | ~10 nM → ~10 µM | Shift depends on channel Po (low to max Po) | [1] |
| Inhibition Constant (Kᵢ) | 1.9 nM | 10 µM intracellular Ca²⁺, brief voltage pulses | [4] |
| Hill Coefficient | ~1 | 10 µM intracellular Ca²⁺ | [4] |
| State Dependency | >500-fold affinity for closed vs. open state | Model-dependent analysis | [1] [2] |
| Block Rate Constant | 2 × 10⁶ M⁻¹s⁻¹ | Rate of inhibition for closed channels (up to 2 µM this compound) | [1] |
| Critical Molecular Site | G311 (hinge glycine in S6) | Mutation abolishes inhibition | [2] |
| C-13 OH Group Role | Crucial for potency | 13-desoxythis compound Kᵢ = 730 nM vs. This compound Kᵢ = 30 nM | [5] |
The potency of this compound is not a fixed value but is dynamically regulated by the gating state of the channel and the cellular environment.
To ensure reproducible results when studying this compound's effects, specific electrophysiological protocols and solution compositions are critical.
The primary data on this compound's mechanism were obtained using excised patch-clamp techniques, which allow for precise control of the solutions on both sides of the membrane.
This compound is widely used as a tool to probe BK channel function in physiological and pathophysiological contexts.
Table 2: Common Experimental Uses and Concentrations of this compound
| Research Application | Typical Concentration | Key Findings with this compound | Source |
|---|---|---|---|
| In vitro BK current block | 10 nM - 10 µM (depending on Po) | Validates state-dependent, allosteric block mechanism | [1] [4] |
| Neuronal excitability | 10 µM | Prolongs action potential half-width in prefrontal cortex pyramidal neurons | [7] |
| Nuclear Ca²⁺ signaling | 1 - 10 µM | Induces nucleoplasmic Ca²⁺ elevation and CREB phosphorylation | [6] |
| Pneumonia/Lung injury model | 1.33 mg/kg (in vivo) | No effect on inflammatory cell infiltration in LPS model | [9] |
| Endothelial function | Not specified (in vitro) | Impairs NO production, calcium signaling, and promotes angiogenesis | [8] |
Beyond the plasma membrane, BK channels are present on the nuclear envelope (nBK), where this compound blockade has significant consequences for gene regulation. The following diagram illustrates the key signaling pathway triggered by nuclear BK channel inhibition.
Figure 1: Schematic of the nuclear BK channel signaling pathway. Blockade by this compound alters the nuclear membrane potential, triggering calcium release from the perinuclear store and leading to CaMKIV/CREB-mediated changes in gene expression [6].
The nuclear BK (nBK) channel pathway reveals a critical link between channel activity and genomic regulation.
This compound is an indispensable tool for defining the physiological and pathophysiological roles of BK channels.
When designing experiments with this compound, researchers must account for several critical factors to ensure valid interpretations.
Large-conductance calcium- and voltage-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels, are crucial regulators of cellular excitability throughout the nervous, vascular, and endocrine systems. These channels are encoded by the KCNMA1 gene and exhibit a unique dual activation mechanism, responding to both membrane depolarization and increases in intracellular calcium concentration. This combined sensitivity allows BK channels to function as exquisite feedback systems where calcium influx during excitation activates potassium efflux, leading to membrane hyperpolarization and subsequent modulation of electrical activity and calcium signaling. Their widespread distribution and functional significance make them attractive targets for therapeutic interventions in conditions including epilepsy, hypertension, and urinary incontinence.
This compound, a fungal indole diterpenoid alkaloid, has emerged as one of the most potent and selective inhibitors of BK channels, making it an invaluable pharmacological tool for probing BK channel function in physiological and pathological contexts. First characterized in the mid-1990s, this compound demonstrates nanomolar affinity for BK channels and exhibits state-dependent inhibition, preferentially binding to and stabilizing closed channel conformations. Unlike peptide toxins such as iberiotoxin that act extracellularly, this compound is membrane-permeant and acts on the intracellular aspect of the channel, allowing it to access both plasma membrane and intracellularly localized BK channels. This property has been particularly useful in revealing novel subcellular localizations and functions of BK channels, including those in nuclear and mitochondrial membranes.
BK channels share fundamental architectural elements with voltage-gated potassium channels but possess unique modular domains that confer their specialized functions:
Table 1: BK Channel Auxiliary Subunits and Their Functional Effects
| Subunit Type | Expression Pattern | Major Functional Effects | Pharmacological Implications |
|---|---|---|---|
| β1 | Smooth muscle, vascular tissue | Increases Ca²⁺ and voltage sensitivity | Enhances sensitivity to estradiol |
| β2 | Endocrine tissues | Induces inactivation | Confers rapid inactivation phenotype |
| β3 | Testis, spleen | Induces inactivation with atypical kinetics | Alters pharmacological profile |
| β4 | Brain, neurons | Slows activation kinetics | Confers iberiotoxin resistance |
| γ1 (LRRC26) | Non-excitable cells | Shifts voltage dependence to negative potentials | Permits activation at resting potentials |
The allosteric coupling between voltage-sensing, calcium-binding, and pore-gating domains enables BK channels to integrate multiple signaling cues, positioning them as crucial regulators of diverse physiological processes ranging from neuronal firing patterns to vascular tone.
BK channels serve critical functions in numerous physiological systems, with their dysfunction implicated in various pathological conditions:
Table 2: BK Channel Pathophysiological Involvement and Therapeutic Potential
| Physiological System | Normal Function | Dysfunction Consequences | Therapeutic Targeting Potential |
|---|---|---|---|
| Central Nervous System | Regulation of firing patterns, synaptic transmission | Epilepsy, ataxia, paroxysmal movement disorders | Anticonvulsant development, neuroprotection |
| Cardiovascular System | Regulation of vascular smooth muscle tone | Hypertension, cerebral vasospasm | Antihypertensive drugs |
| Respiratory System | Airway surface liquid homeostasis, ciliary function | Impaired mucociliary clearance, cystic fibrosis complications | CF adjunct therapies, mucolytic agents |
| Endocrine System | Hormone secretion, endocrine signaling | Secretory disorders | Modulation of hormone release |
| Renal System | Potassium handling, electrolyte balance | Potassium retention, hyperkalemia | Diuretics, potassium-sparing treatments |
This compound exerts its inhibitory effects on BK channels through a complex allosteric mechanism that differs fundamentally from classical pore blockade. Structural and functional studies indicate that this compound binds to a preferentially closed state of the channel, stabilizing the closed conformation and thereby reducing channel opening probability. The binding site is located within the central cavity of the channel pore, accessible from the intracellular side, with a single this compound molecule sufficient to inhibit the entire tetrameric channel complex.
Key features of this compound inhibition include:
This compound demonstrates potent inhibition across various BK channel preparations, with its exact affinity influenced by multiple factors including auxiliary subunit composition, splice variants, and experimental conditions:
Table 3: this compound Inhibition Parameters Across Experimental Systems
| Channel Preparation | Experimental Conditions | Reported Kᵢ or IC₅₀ | Key Modifying Factors | Citation |
|---|---|---|---|---|
| Cloned mslo α-subunit | 10 μM intracellular Ca²⁺, +100 mV | 1.9 nM | Higher Ca²⁺ reduces potency ~2-3 fold | [1] [2] |
| Native smooth muscle BK | Physiological Ca²⁺ levels | <10 nM | Enhanced charybdotoxin binding | [2] |
| Nuclear BK channels | Isolated nuclei, patch clamp | Complete blockade at 1-10 μM | Similar potency to plasma membrane BK | [3] |
| Presynaptic BK channels | Hippocampal slices, electrophysiology | Effective at 1-10 μM | Requires 4-AP broadening of action potentials | [4] |
The structural basis for this compound binding has been elucidated through computational and mutagenesis approaches, identifying specific residues in the pore gate domain that mediate interaction. Mutations at position G311 in the channel pore, for instance, significantly alter this compound sensitivity, supporting the localization of the binding site within the central cavity. This detailed molecular understanding facilitates the rational interpretation of pharmacological experiments and guides the development of modified BK channels with altered this compound sensitivity for specialized applications.
Electrophysiological techniques represent the gold standard for characterizing BK channel function and pharmacological modulation:
The following workflow illustrates a typical electrophysiological approach to characterize this compound inhibition:
Experimental workflow for characterizing this compound inhibition of BK channels
Calcium imaging techniques complement electrophysiology by visualizing spatial and temporal dynamics of calcium signals influenced by BK channel activity:
Contemporary BK channel research increasingly employs genetic manipulation techniques to probe function and pharmacology:
In neuronal circuits, BK channels and their modulation by this compound have revealed complex regulatory mechanisms that vary by subcellular localization:
The following diagram illustrates the presynaptic mechanism of BK channel function:
This compound blocks presynaptic BK channels, enhancing transmitter release
The discovery of functional BK channels on the nuclear envelope has revealed a novel pathway linking neuronal activity to gene expression:
This nuclear signaling pathway illustrates the expanding understanding of BK channel functions beyond traditional roles in membrane excitability, revealing their involvement in long-term adaptive responses to neuronal activity.
This compound serves as a critical tool in modeling BK-related channelopathies and evaluating potential therapeutic strategies:
This compound remains an indispensable pharmacological tool for probing BK channel structure, function, and physiological contributions across diverse biological systems. Its high potency, relative selectivity, and membrane permeability enable investigations spanning molecular interactions to integrated physiological responses. The continuing elucidation of BK channel roles in specialized subcellular compartments, particularly presynaptic terminals and nuclear envelopes, highlights the expanding understanding of how these channels regulate everything from millisecond-scale electrical events to long-term adaptive responses.
Future research directions will likely focus on developing more selective pharmacological agents that distinguish between BK channels in different subcellular locations or with specific subunit compositions. The structural insights from recent cryo-EM studies of BK channels should facilitate rational drug design of next-generation modulators with tailored properties. Additionally, the emerging roles of BK channels in non-excitable cells and intracellular membranes represent fertile ground for discovery, potentially revealing novel therapeutic targets for conditions ranging from cancer to metabolic disorders.
As these advances continue, this compound will maintain its position as a benchmark compound for BK channel research—both as a tool for fundamental biological discovery and as a reference molecule for developing new therapeutics targeting this versatile and physiologically crucial ion channel family.
Table 4: Key Experimental Protocols for BK Channel Research with this compound
| Methodology | Key Technical Considerations | This compound Application | Expected Outcomes |
|---|---|---|---|
| Excised Patch Clamp | Control both voltage and intracellular Ca²⁺; rapid solution exchange | 1 nM - 1 µM in intracellular solution; slow washout | Decreased open probability; reduced steady-state currents |
| Whole-Cell Recording | Preserve intracellular environment; monitor cellular excitability | 0.1-10 µM in extracellular solution; assess effects on action potentials | Prolonged action potential duration; increased excitability |
| Brain Slice Electrophysiology | Maintain synaptic connectivity; preserve cellular architecture | 1-10 µM in perfusion solution; assess synaptic transmission | Altered paired-pulse ratio; modified short-term plasticity |
| Calcium Imaging | Target indicators to specific compartments; control basal Ca²⁺ | 1-10 µM; nuclear vs. cytosolic Ca²⁺ effects | Elevated nucleoplasmic Ca²⁺; specific nuclear envelope effects |
| Immunoelectron Microscopy | Preserve antigenicity; optimize membrane ultrastructure | Not applicable (morphological technique) | Subcellular localization; proximity to release sites or nuclear pores |
Paxilline inhibits BK channels via an allosteric closed-channel block mechanism [1] [2]. Its binding stabilizes the channel's closed state, effectively reducing the channel's open probability (Po) [1] [2].
The following diagram illustrates this state-dependent inhibitory mechanism:
This compound preferentially binds to and stabilizes the closed state of the BK channel, allosterically preventing its opening.
This compound is biosynthesized in Penicillium paxilli from two primary precursors via a dedicated gene cluster [3] [4]:
The pathway involves epoxidation and cyclization to form paspaline, followed by oxidation and demethylation steps to yield this compound [3] [4]. The C-13 OH group is crucial for its potent biological activity, as its removal significantly reduces channel-blocking potency [4].
The biosynthetic pathway of this compound from primary precursors, highlighting key enzymatic steps.
This protocol is used to characterize this compound's mechanism on BK channels [1].
This cell biology protocol demonstrates this compound's potential anti-cancer application [5].
Key findings from this research are summarized below:
| Research Aspect | Key Findings |
|---|---|
| Cell Viability | Co-treatment synergistically induced cell death in TRAIL-resistant glioma cells; no significant effect from either agent alone [5]. |
| Apoptosis Markers | Co-treatment caused complete processing of caspase-3 and -8, and cleavage of Bid and PARP [5]. |
| DR5 Receptor | This compound upregulated DR5 protein levels via a CHOP/GADD153-mediated process [5]. |
| c-FLIP Protein | This compound downregulated both short (c-FLIPS) and long (c-FLIPL) isoforms [5]. |
| Survivin | This compound reduced survivin protein levels via proteasome-mediated degradation [5]. |
| Specificity | Effects on DR5, c-FLIP, and survivin were observed in glioma cells but not in normal astrocytes [5]. |
The table below summarizes the key identifying information for paxilline, which is foundational for its NMR characterization [1] [2] [3].
| Property | Description |
|---|---|
| IUPAC Name | (2R,4bS,6aS,12bS,12cR,14aS)-4b-Hydroxy-2-(2-hydroxypropan-2-yl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-[1]benzopyrano[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one [1] |
| Molecular Formula | C27H33NO4 [1] [2] [3] |
| Molecular Weight | 435.56 g/mol [1] [2] [3] |
| CAS Registry Number | 57186-25-1 [2] [3] |
| SMILES | [H][C@@]4(C@3[C@]5(C)C@@CC5)=CC(C@@H(C)C)O6)=O)(O)CC4)CC2=C3NC1=CC=CC=C12 [3] |
For in-depth technical work, consider these practical paths to obtain the necessary NMR data:
The following diagram outlines the general workflow for determining the structure of complex molecules like this compound, based on the methodology used for related compounds [4].
Process for determining the structure of complex natural products using spectroscopic data [4].
This compound is a potent, selective, and reversible blocker of large-conductance calcium-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels. This indole alkaloid mycotoxin is naturally produced by the fungus Penicillium paxilli and belongs to a family of tremorgenic compounds that also includes penitrem A and verruculogen. This compound has become an essential pharmacological tool in ion channel research due to its high specificity and nanomolar potency against BK channels, making it invaluable for studying the physiological and pathological roles of these channels in various biological systems.
The molecular mechanism of this compound action involves a state-dependent inhibition that preferentially stabilizes BK channels in closed conformations. Research indicates that this compound binds more tightly to closed states of the BK channel, with an affinity for the closed conformation being >500-fold greater than for the open conformation [1] [2]. This allosteric mechanism effectively reduces the closed-open equilibrium constant, favoring occupancy of closed states without directly occluding the ion permeation pathway or significantly affecting voltage sensor movement [1]. This unique mechanism distinguishes this compound from pore-blocking toxins such as iberiotoxin and charybdotoxin, which physically occlude the channel pore.
Table 1: this compound Inhibition Parameters for BK Channels Under Various Conditions
| Experimental Condition | IC₅₀ Value | Hill Coefficient | Reference |
|---|---|---|---|
| Standard (10 µM Ca²⁺) | 1.9 nM | ~1 | [3] |
| Low open probability (Po ≈ 0.02) | ~10 nM | N/A | [1] [2] |
| High open probability (Po ≈ maximal) | ~10 µM | N/A | [1] [2] |
| Low intracellular calcium | ~1 nM | N/A | [3] |
| High intracellular calcium | ~3 nM | N/A | [3] |
| Recombinant α-subunit (slo) | 1.9 nM | 1 | [3] |
| 13-desoxythis compound (analog) | 730 nM | N/A | [4] |
Table 2: this compound Potency Against BK Channels and Other Targets
| Target | Potency | Experimental System | Reference |
|---|---|---|---|
| BK channels (KCa1.1) | IC₅₀ = 10-100 nM | Smooth muscle, neuronal preparations | [5] [6] |
| SERCA pump | IC₅₀ = 5-50 µM | Various SERCA isoforms | [7] |
| Inositol 1,4,5-triphosphate (InsP₃) receptor | Inhibitor | Cerebellar preparations | [5] |
| Influenza A virus | IC₅₀ = 17.7 µM | Antiviral activity in MDCK cells | [7] |
The concentration-dependent effects of this compound on BK channels follow a characteristic pattern with an inverse relationship between inhibition potency and channel open probability. The IC₅₀ values shift dramatically from approximately 10 nM when channels are predominantly closed to nearly 10 µM as maximal open probability is approached [1] [2]. This dependence on channel state must be carefully considered when designing experiments and interpreting results. The inhibition kinetics show a rate of inhibition of closed channels of 2 × 10⁶ M⁻¹s⁻¹ at this compound concentrations up to 2 µM [1].
Solutions and Reagents:
Protocol Steps:
Key Technical Considerations:
Protocol Steps:
Applications: This configuration is ideal for studying the calcium-dependence of this compound inhibition and its state-dependent effects [1].
This compound Formulation for In Vivo Use:
Dosing Protocols:
Passive Avoidance Test:
Elevated Plus Maze Test:
The following diagram illustrates the molecular mechanism of this compound action on BK channels and its downstream physiological effects:
Figure 1: Molecular mechanism of this compound action on BK channels and downstream physiological effects. This compound preferentially binds to and stabilizes closed states of BK channels, reducing channel opening and consequent membrane hyperpolarization. This leads to increased calcium influx and neurotransmitter release, ultimately improving cognitive function in impairment models and reducing inflammatory responses in pneumonia models.
The primary molecular action of this compound involves binding to a superficial position near the entrance to the central cavity of BK channels, favoring occupancy of closed states without hindering access of smaller molecules to this cavity [1]. This binding site differs from those of peptidergic toxins like iberiotoxin and charybdotoxin, which occlude the external pore entrance.
At the cellular level, this compound-mediated BK channel inhibition modulates membrane potential and calcium signaling. In neuronal presynaptic terminals, this inhibition counteracts thalidomide-induced BK hyperfunction, increasing the probability of glutamate release and restoring synaptic function [8]. This occurs through decreased paired-pulse ratio of excitatory postsynaptic currents, indicating enhanced release probability.
In inflammatory models, BK channel inhibition with this compound prevents the protective effects of BK activators in LPS-induced pneumonia, demonstrating the specific involvement of BK channels in inflammatory signaling pathways [9]. The diagram below illustrates the experimental workflow for studying this compound effects in disease models:
Figure 2: Experimental workflow for studying this compound effects in disease models. Established models (thalidomide-induced cognitive dysfunction or LPS-induced pneumonia) alter BK channel expression and activity, leading to functional changes and behavioral/pathological effects. This compound treatment serves both as an investigative tool to confirm BK channel involvement and as a potential therapeutic approach.
Synaptic Transmission Studies: this compound is used to investigate BK channel roles in neurotransmitter release, particularly in hippocampal and cortical circuits where it modulates short-term plasticity and spike timing [8].
Disease Modeling: Research demonstrates this compound's efficacy in reversing thalidomide-induced cognitive impairments and counteracting BK channel hyperfunction in fragile X syndrome models [8].
Inflammatory Pathway Analysis: this compound serves as a control compound in studies of BK channel activation in inflammatory conditions such as LPS-induced pneumonia [9].
SERCA Regulation: At higher concentrations (IC₅₀ = 5-50 µM), this compound inhibits sarco/endoplasmic reticulum Ca²⁺-stimulated ATPase (SERCA), providing a tool for studying calcium handling in intracellular stores [7].
Critical Experimental Parameters:
Controls and Validation:
Limitations:
This compound remains a fundamental pharmacological tool for BK channel research, offering high potency and a well-characterized allosteric inhibition mechanism. Its state-dependent action provides unique insights into BK channel gating mechanisms, while its effectiveness in both in vitro and in vivo systems makes it invaluable for physiological and pathophysiological studies. The continuing elucidation of this compound's molecular mechanism and its applications in disease models ensures its ongoing relevance in ion channel research and drug discovery efforts targeting BK channel-related disorders.
This compound is a potent, selective tremorgenic fungal alkaloid that inhibits large-conductance calcium- and voltage-activated potassium (BK) channels through a unique allosteric mechanism. This compound has become an essential pharmacological tool in electrophysiology research for investigating BK channel function in various physiological systems, including neurons, cardiac cells, and skeletal muscle. As a lipophilic molecule, this compound readily crosses biological membranes, enabling it to access both plasma membrane and intracellular BK channels, making it particularly valuable for studying subcellular channel localization and function. Understanding this compound's precise mechanism and proper application in patch-clamp experiments is crucial for researchers investigating BK channel contributions to cellular excitability, calcium signaling, and gene regulation.
The significance of this compound in BK channel research stems from its nanomolar affinity and state-dependent binding characteristics. Unlike pore-blocking toxins such as iberiotoxin, this compound functions as an allosteric modulator that binds more tightly to closed conformations of BK channels, effectively stabilizing them in closed states and reducing the channel open probability. This unique mechanism of action, combined with its membrane permeability, has established this compound as an indispensable tool for dissecting BK channel contributions to diverse physiological processes and pathophysiological conditions.
This compound exhibits distinct biochemical characteristics that influence its experimental application. As a lipophilic indole diterpene alkaloid, it demonstrates excellent membrane permeability, allowing access to intracellular BK channels located on organellar membranes, including nuclear and mitochondrial membranes. The C-13 OH group of this compound has been identified as crucial for its biological activity, with removal of this group (as in 13-desoxythis compound) resulting in significantly reduced potency (Ki = 730 nM compared to 30 nM for this compound). This structural requirement highlights the specific molecular interactions necessary for this compound's high-affinity binding to BK channels.
This compound inhibits BK channels through a state-dependent mechanism that preferentially stabilizes closed channel conformations. Electrophysiological studies have demonstrated that this compound binds with >500-fold greater affinity to closed BK channels compared to open channels, effectively reducing the closed-open equilibrium constant [1]. This binding occurs at a superficial position near the entrance to the central cavity without directly occluding ion permeation, consistent with an allosteric rather than pore-blocking mechanism. The hinge glycine position (G311) in the S6 helix lining the BK channel inner cavity appears critical for this compound inhibition, as mutation at this site abolishes channel sensitivity to the compound.
Table 1: this compound Properties and Experimental Applications
| Property | Specification | Experimental Significance |
|---|---|---|
| Molecular Mechanism | Allosteric closed-state stabilizer | Preferentially inhibits closed channels; inhibition relieved by high Po conditions |
| Inhibition IC50 | ~10 nM (low Po) to ~10 µM (high Po) | Concentration-dependent effects based on channel activation state |
| Membrane Permeability | High (lipophilic compound) | Accesses intracellular BK pools (nuclear, mitochondrial) |
| Specificity | Selective BK channel inhibitor | Limited off-target effects at appropriate concentrations |
| Solubility | DMSO stock solutions | Typical stock concentration: 1-10 mM in DMSO |
| Working Concentration | 1-10 µM for most applications | Effective across multiple preparation types |
Choosing appropriate experimental systems is crucial for successful this compound electrophysiology studies. BK channels function in diverse cellular compartments, and this compound's membrane permeability enables investigation of both plasma membrane and intracellular pools. For nuclear BK channel studies, isolated nuclei preparations from hippocampal neurons have proven valuable, demonstrating this compound-induced nucleoplasmic calcium elevation and subsequent CREB phosphorylation [2]. For plasma membrane studies, conventional whole-cell patch-clamp configurations in cells such as human cardiac fibroblasts, glioblastoma cells, or skeletal muscle preparations are appropriate. The recording configuration should align with experimental objectives: nucleated patches for isolation of plasma membrane currents, permeabilized patches for intracellular channel access, or traditional whole-cell for comprehensive characterization.
The choice of cellular model significantly impacts this compound responses due to differential expression of BK channel auxiliary subunits. For example, glioblastoma cells primarily express KCa1.1/β3 complexes, demonstrated through distinct pharmacological profiles including this compound sensitivity [3]. Similarly, tissue-specific splicing variants and auxiliary subunits (β1-4) can modify this compound potency and mechanism. Researchers should therefore characterize subunit expression in their experimental systems using molecular biological approaches alongside electrophysiological techniques to properly interpret this compound effects.
Implementing appropriate control conditions is essential for validating this compound-specific effects. Genetic knockout models (Kcnma1–/–) provide ideal controls, as demonstrated in hippocampal neuron studies where this compound-induced nuclear calcium elevation was completely absent in BK α subunit-deficient cells [2]. When genetic approaches are unavailable, pharmacological controls including iberiotoxin (membrane-impermeant BK blocker) help distinguish plasma membrane from intracellular BK channel contributions. Additionally, calcium buffering conditions significantly impact this compound potency due to its state-dependent mechanism, with higher IC50 values observed under high calcium conditions that increase channel open probability.
Table 2: this compound Concentrations and Applications Across Experimental Systems
| Experimental System | This compound Concentration | Application Method | Primary Outcome |
|---|---|---|---|
| Hippocampal Neurons (nBK) | 1-10 µM | Bath application, 5-10 min | Nuclear Ca²⁺ elevation, CREB phosphorylation |
| Human Cardiac Fibroblasts | 1-10 µM | Bath application, 5 min | Inhibition of whole-cell BK currents |
| Glioblastoma Cells | 1 µM | Bath application, 5 min | ~87% inhibition of whole-cell KCa1.1 currents |
| Skeletal Muscle (Myotonia Model) | 1-10 µM | Bath application, 15-30 min | Reduced myotonic stiffness, shortened relaxation |
| Mitochondrial BK Channels | 1-10 µM | Bath application, 5 min | Channel silencing in mitoplast patches |
The isolation of nuclei represents a specialized technique for investigating nuclear BK (nBK) channel function. Begin by preparing cultured hippocampal neurons from wild-type and Kcnma1–/– mice (postnatal days 7-14) as controls. Harvest cells gently using mechanical dissociation in ice-cold hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, protease inhibitors) to preserve nuclear membrane integrity. Centrifuge the homogenate at 800 × g for 5 min at 4°C through a sucrose cushion (1.8 M sucrose, 10 mM HEPES, 1.5 mM MgCl2) to obtain purified nuclei. Confirm isolation quality and nuclear integrity via microscopy and immunoblotting for nuclear markers (lamin B) with absence of cytoplasmic markers (GAPDH).
For electrophysiological recording, resuspend nuclei in intracellular-like solution (140 mM KCl, 10 mM HEPES, 2 mM EGTA, 1.652 mM CaCl2 for pCa 6.0, pH 7.3). Use patch pipettes with 4-6 MΩ resistance when filled with similar solution. Establish nuclear patch-clamp recordings in either perforated or conventional whole-nucleus configuration. Apply voltage ramp protocols (-80 to +80 mV over 500 ms) from a holding potential of 0 mV to characterize nBK currents. Apply this compound (1-10 µM) via bath perfusion for 5-10 minutes while monitoring current changes. Include control experiments with vehicle (DMSO) alone and using nuclei from Kcnma1–/– mice to confirm specificity.
For conventional whole-cell recording of plasma membrane BK currents, prepare cells (cardiac fibroblasts, glioblastoma cells, or neurons) on appropriate substrates. For human cardiac fibroblasts, use culture passages 4-7 in DMEM with 10% FBS, plating cells on glass coverslips 24-48 hours before recording [4]. Implement external recording solution containing (in mM): 142 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 5 glucose, 5 HEPES (pH 7.35 with NaOH). Include 4-aminopyridine (1 mM) to block delayed rectifier K+ channels. Prepare internal pipette solution containing (in mM): 145 KCl, 1.652 CaCl2 (pCa 6.0), 1.013 MgCl2, 10 HEPES, 2 EGTA, 2 K-ATP (pH 7.3 with KOH).
Establish whole-cell configuration with 2-3 MΩ borosilicate pipettes. Maintain holding potential at -80 mV and apply depolarizing steps from -80 mV to +50 mV in 10-mV increments (400 ms duration) to activate BK currents. After obtaining stable baseline recordings (5-10 min), apply this compound (1-10 µM) via bath perfusion system. Monitor current changes for 10-15 minutes to achieve maximal inhibition. Include parallel experiments with iberiotoxin (100 nM), a membrane-impermeant BK blocker, to distinguish plasma membrane from intracellular BK contributions. For state-dependence assessment, repeat experiments with varying intracellular calcium concentrations (pCa 6.0-7.0) to modulate channel open probability and observe corresponding changes in this compound potency.
The analysis approach for this compound experiments depends on recording configuration and experimental objectives. For whole-cell recordings, calculate current density (pA/pF) by normalizing current amplitude to cell membrane capacitance. Determine the remaining current fraction (RCF) using the formula RCF = I/I₀, where I₀ and I represent peak currents in absence and presence of this compound, respectively [3]. In glioblastoma studies, 1 µM this compound typically inhibits ~87% of KCa1.1 currents (RCF = 0.13). For single-channel recordings from isolated nuclei, analyze channel open probability (Po), mean open time, and conductance (~220 pS for nBK channels) before and after this compound application.
The state-dependent nature of this compound inhibition necessitates careful interpretation of dose-response relationships. Construct concentration-response curves under varying calcium conditions (channel open probabilities). Expect significant rightward shifts in IC50 with increasing channel Po, from approximately 10 nM when channels are largely closed to near 10 µM as maximal Po is approached [1]. Analyze current-voltage relationships to determine if this compound exhibits voltage-dependent effects, which are typically minimal compared to its calcium dependence.
Table 3: Expected this compound Effects Across Experimental Systems
| Parameter | Control Conditions | +this compound (1-10 µM) | Interpretation |
|---|---|---|---|
| Whole-cell BK Current Density | ~50 pA/pF at +50 mV (cardiac fibroblasts) | ~50% reduction | BK channel inhibition |
| Nuclear Ca²⁺ Concentration | Baseline levels (hippocampal neurons) | Significant elevation | nBK inhibition, Ca²⁺ release |
| Single nBK Channel Po | Variable (Ca²⁺-dependent) | Drastically reduced | Closed state stabilization |
| CREB Phosphorylation | Baseline levels | Significant increase | Nuclear Ca²⁺-dependent signaling |
| Muscle Relaxation Time (T90/10) | Prolonged (myotonic) | Significant shortening | Reduced myotonic stiffness |
Proper data interpretation requires considering this compound's unique allosteric mechanism. Unlike pore blockers that reduce single-channel conductance, this compound primarily decreases channel open probability by stabilizing closed states. This mechanism explains why this compound inhibition is relieved under high Po conditions (elevated calcium and depolarization). When this compound application produces nuclear calcium elevation and subsequent CREB phosphorylation [2] [5], this indicates functional nuclear BK channels that regulate nuclear calcium stores independently of plasma membrane channels.
In pathophysiological models, such as myotonia congenita, this compound-induced improvement (reduced myotonic stiffness) demonstrates BK channel involvement in the disease mechanism [6]. Similarly, in glioblastoma, complete this compound sensitivity of whole-cell currents indicates the presence of specific BK channel complexes (typically KCa1.1/β3) that may represent therapeutic targets. Always corroborate pharmacological findings with genetic approaches when possible, using BK channel knockout models or subunit-specific silencing to confirm mechanism specificity.
Several technical considerations can enhance this compound experiment quality and reliability. For consistent results, prepare fresh this compound stock solutions in DMSO monthly and avoid repeated freeze-thaw cycles. When studying intracellular BK pools, verify this compound access using compartment-specific markers and functional assays. For nuclear BK studies, confirm nuclear integrity and purity by verifying absence of ER markers (calnexin) and mitochondrial markers (COX IV) in nuclear fractions [2].
Experimental validation should include multiple control conditions. Demonstrate this compound specificity using BK-deficient cells (Kcnma1–/–) or tissues whenever possible. For plasma membrane-specific effects, compare this compound responses with membrane-impermeant BK blockers like iberiotoxin. When studying auxiliary subunit effects, employ selective activators: lithocholic acid for β1-containing channels, or assess inactivation kinetics for β2-containing channels. The reducing agent DTT can eliminate β2-associated inactivation, helping distinguish subunit composition.
Several common challenges may arise in this compound electrophysiology studies. Inconsistent this compound effects may result from variable channel open probability; standardize calcium conditions and depolarization protocols across experiments. Slow inhibition kinetics may reflect limited drug access; ensure adequate perfusion and consider slight increases in application time or concentration. Incomplete blockade at higher concentrations may suggest non-BK currents; implement appropriate ionic conditions and pharmacological controls to isolate BK components.
For nuclear patch-clamp techniques, the delicate nuclear envelope presents technical challenges. Use fine-tipped pipettes (4-6 MΩ) and apply gentle suction to establish seals. If nuclear integrity deteriorates during recording, include osmotic stabilizers in solutions. When studying calcium signaling pathways downstream of nBK inhibition, employ specific inhibitors for calcium-dependent kinases (STO-609 for CaMKIV) and transcription factors (dominant-negative CREB) to establish mechanistic links between nBK blockade and functional outcomes.
This compound represents a powerful investigative tool for BK channel research when applied with appropriate methodological rigor. Its unique allosteric mechanism, state-dependence, and membrane permeability enable specific interrogation of BK channel functions in diverse cellular compartments. The protocols outlined herein provide frameworks for studying both plasma membrane and intracellular BK pools across experimental systems. As research advances, this compound will continue contributing to our understanding of BK channel roles in physiology and disease, potentially revealing novel therapeutic targets for conditions ranging from myotonia to glioblastoma.
Paxilline is an indole-diterpene alkaloid originally identified as a blocker of big-conductance calcium-activated potassium (BK(Ca)) channels [1]. Recent research has uncovered its potent anti-cancer properties. In HepG2 human hepatocellular carcinoma cells, this compound alleviates HCC through autophagy-mediated apoptosis [2]. The compound inhibits cell proliferation and migration, induces S-phase cell cycle arrest, and promotes programmed cell death by coordinately regulating key apoptotic and autophagy signaling pathways [2].
The anti-HCC activity of this compound is linked to its ability to modulate core cellular processes. Network pharmacology and molecular docking studies indicate that this compound has high affinity for key targets in the PI3K-AKT-mTOR signaling pathway, which is a central regulator of autophagy and apoptosis [2]. Experimental data confirms that this compound treatment influences the expression of critical proteins, tipping the balance toward cell death.
The table below summarizes the key protein expression changes induced by this compound treatment in HepG2 cells:
| Protein / Gene | Expression Change | Functional Category | Assay Method |
|---|---|---|---|
| LC3B II/I Ratio | ↑ | Autophagy Marker | Western Blot [2] |
| Bax | ↑ | Pro-apoptotic | Western Blot [2] |
| Cleaved Caspase-3 | ↑ | Apoptosis Executioner | Western Blot [2] |
| Cleaved PARP | ↑ | Apoptosis Marker | Western Blot [2] |
| Bcl-2 | ↓ | Anti-apoptotic | Western Blot [2] |
| Cyclin D1 mRNA | ↓ | Cell Cycle Progression | RT-qPCR [2] |
| CDK4 mRNA | ↓ | Cell Cycle Progression | RT-qPCR [2] |
| mTOR mRNA | ↓ | Autophagy Regulator | RT-qPCR [2] |
This compound appears to have a synergistic effect with the autophagy agonist rapamycin (Rapa), jointly enhancing the expression of pro-apoptotic proteins and promoting cell death. This suggests that its pro-death function is dependent on the induction of autophagy [2].
The following diagram illustrates the central signaling pathway through which this compound induces autophagy-mediated apoptosis in HepG2 cells:
Below is a detailed methodology for key experiments used to establish this compound's efficacy in HepG2 cells.
This protocol is used to determine the cytotoxic effect of this compound and calculate the half-maximal inhibitory concentration (IC₅₀).
(OD_treated / OD_control) x 100%. Plot dose-response curve to determine IC₅₀ [2].Quantify apoptotic cells using Annexin V-FITC/propidium iodide (PI) staining.
Monitor autophagy induction by detecting the punctate formation of LC3B protein.
Confirm changes in protein expression related to apoptosis and autophagy.
The experimental workflow for studying this compound's effects, from cell treatment to mechanistic validation, is outlined below:
This compound represents a promising natural product for HCC research. The provided application notes and detailed protocols for studying its induction of autophagy-mediated apoptosis in HepG2 cells offer a solid foundation for further mechanistic investigation and potential drug development efforts.
Paxilline, an indole alkaloid, modulates key proteins in the apoptotic pathway to restore sensitivity to TRAIL in resistant glioma cells. The synergistic effect is achieved through a multi-target mechanism [1].
The diagram below illustrates this signaling pathway and the points of intervention by this compound.
The table below summarizes key quantitative findings from the seminal study, demonstrating the synergistic effect of this compound and TRAIL across multiple glioma cell lines [1].
Table 1: Synergistic Induction of Cell Death by this compound and TRAIL in Glioma Cells
| Glioma Cell Line | Treatment Conditions | Key Apoptotic Markers | Experimental Outcome |
|---|---|---|---|
| U251MG | TRAIL (100 ng/mL) + this compound (30 µM) | Caspase-3 activity, Sub-G1 population | Marked increase in caspase-3 activity and sub-G1 cells (apoptotic population) compared to either treatment alone. |
| U87MG | TRAIL (100 ng/mL) + this compound (30 µM) | Cellular viability | Effective induction of cell death in otherwise resistant cells. |
| U343 | TRAIL + Subtoxic this compound | Cellular viability | Marked enhancement of TRAIL-induced cell death. |
| U251N | TRAIL + Subtoxic this compound | Cellular viability | Marked enhancement of TRAIL-induced cell death. |
| All tested lines | Combination Index (CI) Analysis | Isobologram | Confirmed synergistic interaction (CI < 1). |
Table 2: this compound-Induced Modulation of Apoptotic Proteins
| Protein Target | Regulation by this compound | Mechanistic Insight | Functional Consequence |
|---|---|---|---|
| DR5 | Upregulated | CHOP-mediated transcriptional increase. | Enhanced TRAIL binding and DISC formation. |
| c-FLIPS/L | Downregulated | Proteasome-mediated degradation. | Removal of caspase-8 inhibition at the DISC. |
| Survivin | Downregulated | Proteasome-mediated degradation. | Removal of caspase-3/7 inhibition. |
Here are detailed methodologies for key experiments validating the efficacy of this compound/TRAIL co-treatment.
This protocol is used to measure the combined effect of this compound and TRAIL on glioma cell viability [1].
(Number of EthD-1 positive cells / Total cells) × 100%. Analyze synergy using CalcuSyn software to generate combination index (CI) isobolograms.This protocol assesses the activation of key caspases and the induction of apoptosis [1].
This protocol confirms the effect of this compound on the expression levels of DR5, c-FLIP, and survivin [1].
The experimental workflow for these protocols is summarized in the following diagram.
Large-conductance calcium- and voltage-activated potassium (BK) channels are critical regulators of smooth muscle excitability, playing essential roles in vascular tone, urogenital function, and airway responsiveness. These channels open in response to both membrane depolarization and increases in intracellular calcium, facilitating potassium efflux that hyperpolarizes the membrane and promotes muscle relaxation. The fungal indole alkaloid This compound has emerged as one of the most potent and selective inhibitors of BK channels, making it an invaluable research tool for investigating BK channel function in smooth muscle physiology and pathology. This compound exhibits nanomolar potency against BK channels while showing minimal effects on other potassium channel types at these concentrations, providing exceptional experimental specificity. [1] [2]
Originally identified as a tremorgenic mycotoxin, this compound has found extensive application in basic research for dissecting BK channel contributions to various physiological processes. Its lipophilic nature allows for easy membrane permeation, making it suitable for both in vitro and in vivo studies. Research has demonstrated that this compound binds preferentially to closed states of the BK channel, effectively stabilizing non-conducting conformations through an allosteric mechanism rather than direct pore occlusion. This unique mechanism underlies its state-dependent inhibition and differentiates it from pore-blocking agents such as tetraethylammonium (TEA) or peptide toxins like iberiotoxin. [3] [4] [5]
The inhibitory action of this compound on BK channels occurs through a sophisticated allosteric mechanism characterized as "almost exclusively closed-channel block". Unlike classical pore blockers that physically obstruct ion conduction pathways, this compound binds with much higher affinity to closed-channel conformations, effectively stabilizing these non-conducting states. This binding preference creates a gating shift that dramatically reduces the channel's open probability without directly preventing ion flow through open channels. Research shows that this compound's affinity for closed channels exceeds its affinity for open channels by >500-fold, explaining its profound efficacy in suppressing channel activity under resting conditions. [3] [4]
This state-dependent binding has crucial experimental implications: this compound's inhibitory potency varies dramatically with the channel's open probability (Po). Under conditions that favor channel closure (low calcium, negative voltages), this compound exhibits exceptional potency with IC50 values in the nanomolar range (approximately 10 nM). In contrast, when channels are predominantly open (high calcium, depolarized voltages), the IC50 shifts to the micromolar range (near 10 µM). This dynamic relationship enables researchers to manipulate experimental conditions to either maximize inhibition for functional studies or minimize it for washout protocols. The inhibition is fully reversible upon washout, particularly when channels are activated by high calcium or depolarization, which promotes this compound dissociation from its binding site. [3] [4]
The molecular basis of this compound binding involves critical interactions with the BK channel α-subunit, particularly in the pore-gate domain. Mutagenesis studies have identified that a single glycine residue at position 311 (G311) in the S6 helix lining the channel's inner cavity is essential for this compound sensitivity. Mutation of this hinge glycine completely abolishes this compound inhibition, indicating its crucial role in either direct binding or allosteric coupling to the gating apparatus. Interestingly, this compound does not hinder access of smaller molecules like MTSET to the inner cavity residue A313C, suggesting it binds to a superficial position near the entrance to the central cavity rather than deep within the pore region. [3]
This compound's binding is allosterically hindered by the presence of the bulky cytosolic blocker bbTBA or by high concentrations of cytosolic sucrose that hinder ion permeation, indicating potential overlap or allosteric interaction between these binding regions. This positioning allows this compound to influence the closed-open equilibrium constant (L(0)) without physically occluding the ion conduction pathway, consistent with its allosteric mechanism. The binding site appears to be located such that this compound can sense and influence the conformational state of the activation gate, favoring closure while having no detectable effect on voltage-sensor operation. [3]
This compound demonstrates consistent nanomolar potency against BK channels across various smooth muscle types, while maintaining exceptional specificity over other potassium channels. The following table summarizes this compound's inhibitory characteristics in different smooth muscle preparations:
Table 1: this compound inhibition profiles across smooth muscle types
| Tissue Preparation | Experimental Conditions | Potency (IC50/Ki) | Onset Kinetics | Maximum Inhibition | Citation |
|---|---|---|---|---|---|
| Rat mesenteric artery cells | Whole-cell outward currents, iberiotoxin-sensitive component | Ki = 35.7 nM | Concentration-dependent | Complete block at 300 nM | [1] [2] |
| Rat vas deferens smooth muscle cells | Perforated patch-clamp, +40 mV from -80 mV | IC50 = 70 nM | Rapid onset | Complete suppression at 1 μM | [6] |
| Mouse brain BK channels (mslo) | Inside-out patches, +100 mV, 1 μM Ca²⁺ | IC50 = 1-3 nM | Reversible, partial washout | Significant reduction at 1 nM | [5] |
| Recombinant BK channels (α-subunit) | Heterologous expression systems | Ki = 1.9 nM | Slow, use-dependent | Near-complete block | [7] |
The state-dependent nature of this compound blockade results in dramatic shifts in apparent potency under different experimental conditions that modulate channel open probability. The following table illustrates how physiological and experimental variables influence this compound's IC50:
Table 2: State-dependent potency of this compound under varying conditions
| Experimental Condition | Channel Open Probability (Po) | This compound IC50 | Fold Change in Potency | Experimental Implications |
|---|---|---|---|---|
| Low Ca²⁺ (0 μM), negative voltages | Very low (largely closed) | ~10 nM | Baseline (highest potency) | Optimal for maximum blockade |
| Moderate Ca²⁺ (1-10 μM), depolarized | Intermediate | ~100 nM | 10-fold decrease | Physiological conditions |
| High Ca²⁺ (100-300 μM), strong depolarization | High (near maximal) | ~1-10 μM | 100-1000-fold decrease | Suboptimal for blockade |
| Maximal activation | Po approaches 1.0 | >10 μM | >1000-fold decrease | Difficult to achieve blockade |
The kinetic parameters of this compound binding further illuminate its mechanism. The rate of inhibition for closed channels remains linear up to 2 μM this compound, with a slope of 2 × 10⁶ M⁻¹s⁻¹, indicating a rapid association rate consistent with its lipophilic nature and membrane accessibility. This rapid binding kinetics makes this compound particularly suitable for acute inhibition studies where precise temporal control is required. [3] [4]
Fresh tissue dissociation is critical for obtaining viable smooth muscle cells for this compound studies. For rat mesenteric arteries, carefully dissect vessels and place them in oxygenated physiological salt solution (PSS) containing (in mM): 137 NaCl, 5.6 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, and 10 glucose (pH 7.4 with NaOH). Digest tissue with 1 mg/mL collagenase (Type IA), 0.5 mg/mL papain, and 1 mg/mL bovine serum albumin for 20-30 minutes at 37°C. Gently tritiate the digested tissue to release individual smooth muscle cells, then wash twice with enzyme-free solution by centrifugation at 800 rpm for 5 minutes. Maintain cells in high-potassium storage solution (10 mM HEPES, 130 mM KCl, 1 mM MgCl₂, 10 mM glucose, 1 mM EGTA, 5 mM succinic acid, 5 mM pyruvic acid, pH 7.2 with KOH) at 4°C for use within 8 hours. [1] [6]
Prepare This compound stock solutions at 1-10 mM in DMSO and store at -20°C. For experimental use, dilute to working concentrations in extracellular solution immediately before application. The final DMSO concentration should not exceed 0.1% (v/v), with vehicle controls demonstrating no significant effects on BK currents. For concentration-response studies, apply this compound cumulatively from lowest to highest concentration (1 nM to 10 μM), allowing 3-5 minutes for equilibration at each concentration. To assess state-dependence, compare inhibition under different calcium conditions (0 Ca²⁺ vs. 10 μM Ca²⁺) or at different holding potentials (-80 mV vs. +40 mV). Always include positive controls with known BK blockers (iberiotoxin, TEA) to validate experimental conditions. [3] [1] [7]
Research with this compound has revealed several promising therapeutic avenues for BK channel modulation. In myotonia congenita, a condition characterized by impaired muscle relaxation due to reduced chloride conductance, this compound significantly reduces myotonic stiffness in both murine and human muscle specimens. Studies demonstrate that this compound application (1-10 μM) shortens relaxation times (T90/10) in fast-twitch and slow-twitch muscles exposed to the chloride channel blocker 9-AC, which induces myotonic-like conditions. This effect is particularly valuable given that approximately 30% of patients respond inadequately to standard mexiletine therapy, highlighting this compound's potential as an alternative therapeutic approach. Importantly, these effects occur without inducing significant muscle weakness, a common limitation with other potassium channel modulators. [8]
In neurology, this compound demonstrates significant anticonvulsant activity in seizure models, eliminating tonic-clonic seizures in picrotoxin-treated animals and reducing seizure duration and intensity in pentylenetetrazole models. This effect is particularly interesting given that seizures themselves induce a gain-of-function in BK channels, creating a potential feedback cycle that this compound can interrupt. Additionally, nuclear BK channels have been identified as regulators of gene expression through control of nuclear calcium signaling, suggesting broader implications for this compound in modulating activity-dependent transcription in neurons. These diverse applications highlight the broad potential of BK channel modulation while underscoring the research utility of this compound as a pharmacological probe. [9] [10]
In vascular biology, this compound has been instrumental in establishing the functional contribution of BK channels to myogenic tone and flow-mediated dilation in various vascular beds. Studies employing this compound in resistance arteries have demonstrated that BK channels provide a critical hyperpolarizing influence that opposes pressure-induced constriction. In mesenteric arteries, this compound-sensitive currents account for approximately 40-60% of the total outward current at depolarized potentials (+40 to +60 mV), establishing their dominance in repolarizing vascular smooth muscle. Furthermore, in the rat vas deferens, this compound has revealed that BK channels do not contribute significantly to the resting membrane potential in the range of -60 to -40 mV but become important hyperpolarizing mechanisms at more depolarized potentials (>-40 mV), providing insights into their activation thresholds in different smooth muscle types. [1] [6] [2]
When designing experiments with this compound, several technical considerations are essential for generating interpretable results. First, researchers must carefully control calcium concentrations on both sides of the membrane, as this compound's potency varies dramatically with channel open probability, which is calcium-dependent. Using appropriate calcium buffering systems (EGTA for 0 Ca²⁺, HEDTA for 1-10 μM Ca²⁺, no buffer for >100 μM Ca²⁺) ensures reproducible free calcium concentrations. Second, the lipophilic nature of this compound necessitates appropriate vehicle controls (typically DMSO ≤0.1%) and consideration of potential accumulation in membrane compartments during prolonged applications. [3] [4]
The reversibility of this compound blockade presents another important consideration. While inhibition is technically reversible, complete washout can be challenging, particularly when channels are predominantly closed. To enhance reversibility, implement washout protocols under conditions that maximize channel open probability (elevated calcium, depolarizing voltages) to promote drug dissociation. Additionally, researchers should note that this compound also inhibits sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) with IC50 values of 5-50 μM, potentially affecting calcium handling at higher concentrations. This off-target effect is typically negligible at concentrations ≤1 μM but should be considered when using higher concentrations or interpreting effects on calcium signaling. [7]
Proper interpretation of this compound experiments requires attention to its allosteric mechanism. Unlike pore blockers that produce flickery block or reduced single-channel conductance, this compound primarily decreases open probability without altering single-channel conductance or mean open time. This manifests experimentally as a reduction in current amplitude without changes in kinetics in whole-cell recordings, and as increased closed times in single-channel analysis. Researchers should also consider potential compensatory mechanisms when interpreting tissue-level responses to this compound, particularly in intact preparations where multiple cell types and signaling pathways may be engaged following BK channel inhibition. [3] [4]
This compound remains an invaluable research tool for investigating BK channel function in smooth muscle physiology and pathology. Its nanomolar potency, selectivity, and unique closed-channel block mechanism provide distinct advantages over other BK channel inhibitors. The comprehensive protocols and data presented in these application notes provide researchers with a solid foundation for designing and interpreting experiments with this compound across various smooth muscle preparations. As research continues to elucidate the diverse roles of BK channels in health and disease, this compound will undoubtedly continue to facilitate important discoveries in smooth muscle biology and beyond.
Myotonia congenita (MC) is a hereditary skeletal muscle channelopathy caused by loss-of-function mutations in the CLCN1 gene, which encodes the skeletal muscle chloride channel ClC-1 [1] [2]. This reduction in chloride conductance impairs muscle membrane repolarization after action potentials, leading to membrane hyperexcitability and the clinical hallmark of delayed muscle relaxation after contraction [3] [1]. The current first-line therapy, mexiletine, a sodium channel blocker, is not effective in all patients and can cause significant adverse effects [3] [4] [5].
Recent preclinical research has identified paxilline, a selective blocker of Big conductance Calcium- and Voltage-activated Potassium (BK) channels, as a promising therapeutic candidate [3] [6]. The therapeutic hypothesis is based on the pathophysiological role of potassium accumulation in the transverse tubular system during repetitive muscle firing. In myotonic muscle, reduced chloride conductance coupled with potassium buildup leads to further membrane depolarization, perpetuating myotonic discharges [3] [2]. By blocking BK channels, this compound appears to modulate this pathological potassium efflux, thereby reducing membrane hyperexcitability and improving relaxation [3].
Table: Key Characteristics of Myotonia Congenita
| Feature | Description |
|---|---|
| Genetic Basis | Mutations in CLCN1 gene encoding ClC-1 chloride channel [1] |
| Primary Defect | Reduced sarcolemmal chloride conductance (~80% of resting conductance) [1] [2] |
| Functional Consequence | Impaired muscle membrane repolarization, leading to hyperexcitability [2] |
| Clinical Hallmark | Myotonia (delayed muscle relaxation after contraction) [1] |
| Current Standard Therapy | Mexiletine (use-dependent sodium channel blocker) [1] [4] |
The following diagram illustrates the proposed mechanism of action of this compound in the context of myotonia congenita pathophysiology:
The therapeutic potential of this compound was demonstrated in a comprehensive preclinical investigation utilizing both murine and human muscle specimens [3]. The study employed anthracene-9-carboxylic acid (9-AC), a specific CLC-1 chloride channel blocker, to pharmacologically induce myotonia in vitro, effectively modeling the human disease [3].
Key quantitative findings from this study are summarized in the table below:
Table: Quantitative Effects of this compound on Myotonic Parameters In Vitro
| Experimental Model | Treatment | Effect on Relaxation Time (T90/10) | Effect on Twitch Force | Notes |
|---|---|---|---|---|
| Murine Fast-Twitch (EDL) | This compound (BK blocker) | Significant shortening [3] | Significant reduction in myotonic muscle [3] | Effect more pronounced in fast-twitch fibers [3] |
| Murine Slow-Twitch (Soleus) | This compound (BK blocker) | Significant shortening [3] | Significant reduction in myotonic muscle [3] | Confirms efficacy across muscle fiber types [3] |
| Human Vastus Lateralis | This compound (BK blocker) | Significant shortening [3] | Significant reduction in myotonic muscle [3] | Validates translational potential [3] |
| BK-/- Mice (EDL) | Genetic BK knockout | Significantly decreased T90/10 vs. wild-type [3] | Not specified | Phenocopies this compound effect, confirming on-target activity [3] |
| All Models | NS1608 (BK activator) | Prolongation (aggravated myotonia) [3] | Not specified | Opposite effect to this compound [3] |
The experimental workflow used to generate these data is outlined below:
3.1.1 Murine Muscle Dissection
3.1.2 Human Muscle Preparation
The preclinical data demonstrate that BK channel blockade represents a novel therapeutic strategy for myotonia congenita, potentially addressing the limitations of current sodium channel-targeted therapies [3]. The reduction in both myotonic stiffness and twitch force suggests this compound may be particularly beneficial for patients with significant myotonic weakness [3].
Future research should focus on:
The fact that this compound was effective in human muscle specimens underscores its translational potential and justifies further investigation as a promising therapeutic candidate for myotonia congenita [3].
This compound is a potent tremorgenic fungal alkaloid that selectively inhibits large-conductance calcium- and voltage-activated potassium (BK) channels, which play crucial roles in regulating neuronal excitability throughout the central nervous system. In the dentate gyrus—a region critically involved in pattern separation, memory formation, and epileptogenesis—BK channels significantly influence granule cell (GC) excitability. These channels are activated by both membrane depolarization and increases in intracellular calcium concentration, facilitating action potential repolarization and contributing to the fast afterhyperpolarization (fAHP) that follows action potentials. This regulatory mechanism is essential for controlling neuronal firing patterns and preventing hyperexcitability that could lead to pathological conditions such as temporal lobe epilepsy (TLE).
Research indicates that BK channels in dentate gyrus granule cells undergo significant modifications during epileptogenesis. Studies using the pilocarpine model of TLE demonstrate that during the acute phase of seizure (24 hours post-pilocarpine injection), granule cells exhibit hyperexcitable properties characterized by increased action potential firing and altered action potential kinetics. These early changes in intrinsic properties of GCs may contribute to the development of chronic epilepsy through processes collectively known as epileptogenesis. This compound's ability to modulate BK channel function provides researchers with a valuable pharmacological tool for investigating these mechanisms and exploring potential therapeutic interventions for epilepsy and other neurological disorders associated with dentate gyrus dysfunction [1] [2].
This compound exerts its effects through a highly specific interaction with BK channels, characterized by an allosteric closed-channel block mechanism. This mechanism involves preferential binding to the closed state of BK channels, effectively stabilizing them in closed configurations and reducing channel open probability (Po). The inhibition is inversely dependent on BK channel open probability, with an exceptional affinity difference—this compound binds to closed channels with >500-fold greater affinity than to open channels. This differential affinity underlies the use-dependence of this compound's inhibitory effects, where the degree of blockade is influenced by the channel's gating state [3].
The structural basis of this compound binding involves interaction sites near the entrance to the channel's central cavity, without obstructing access to smaller molecules. This strategic binding location allows this compound to allosterically alter the intrinsic closed-open equilibrium constant (L₀), favoring occupancy of closed states. Electrophysiological studies demonstrate that this compound inhibition can be fully relieved by conditions that maximally increase BK channel open probability, even in the continuous presence of the compound, confirming its state-dependent mechanism. The concentration-response relationship for this compound is highly dynamic, with IC₅₀ values shifting from approximately 10 nM when channels are predominantly closed to nearly 10 µM as maximal open probability is approached [3].
Table 1: Molecular characteristics and mechanism of this compound
| Property | Specification | Experimental Evidence |
|---|---|---|
| Chemical Class | Tremorgenic fungal alkaloid, indole diterpene | Biosynthetic gene cluster identified in Penicillium paxilli [4] |
| Molecular Target | Large-conductance Ca²⁺-activated K⁺ (BK) channels | Whole-cell patch-clamp recordings in dentate gyrus granule cells [2] |
| Inhibition Mechanism | Allosteric closed-channel block | State-dependent binding with >500-fold affinity for closed vs. open channels [3] |
| Binding Site | Superficial position near central cavity entrance | Not hindered by MTSET modification of inner cavity residue A313C [3] |
| Inhibition Kinetics | Linear rate of inhibition up to 2 µM this compound | Slope of 2 × 10⁶ M⁻¹s⁻¹ for closed channels [3] |
| Critical Functional Group | C-13 OH group | 13-desoxythis compound shows reduced potency (Kᵢ = 730 nM vs. 30 nM for this compound) [4] |
| IC₅₀ Range | 10 nM (low Po) to 10 µM (high Po) | Dependent on channel open probability [3] |
The biochemical synthesis of this compound has been extensively characterized in the fungus Penicillium paxilli, where a cluster of seven genes (pax genes) is required for its biosynthesis. Two cytochrome P450 monooxygenases encoded by paxP and paxQ genes catalyze the later steps in the biosynthetic pathway, converting intermediates such as paspaline, β-PC-M6, and 13-desoxythis compound to the final product. Structure-activity relationship studies highlight the critical importance of the C-13 hydroxyl group for BK channel inhibition potency, as 13-desoxythis compound exhibits significantly reduced potency (Kᵢ = 730 nM) compared to this compound (Kᵢ = 30 nM) [4].
The preparation of viable hippocampal slices preserving synaptic connectivity and intrinsic properties of dentate gyrus granule cells is fundamental for electrophysiological investigations of this compound effects. The following protocol is adapted from established methodologies in epilepsy research [1] [2]:
Animal Preparation: Utilize adult male Wistar rats (150-200 g) following institutional animal care guidelines. Induce acute seizures via pilocarpine (350 mg/kg, i.p.) administered 20 minutes after methyl scopolamine (5 mg/kg, s.c.) to minimize peripheral cholinergic effects. Terminate status epilepticus after 3 hours with diazepam (4 mg/kg, i.p.). Include appropriate sham controls receiving only methyl scopolamine and diazepam. Perform electrophysiological recordings 24 hours post-pilocarpine injection during the acute seizure phase.
Slice Preparation: Anesthetize rats with ether and decapitate. Rapidly remove brains and immerse in ice-cold slicing solution containing (in mM): 125 NaCl, 2.8 KCl, 1 CaCl₂, 1 MgCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, with pH adjusted to 7.4 by bubbling with 95% O₂/5% CO₂. Add sucrose to adjust osmolarity to 305 mOsm. Prepare 350-400 µm thick transverse hippocampal slices using a vibroslicer. Incubate slices in artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 D-glucose (pH 7.4, 295 mOsm) at 32-35°C for 1 hour, then maintain at room temperature (22-24°C) until recording.
Electrode Preparation: Pull borosilicate glass capillaries (1.2 mm O.D., 0.95 mm I.D.) using a vertical puller to achieve resistance of 3-6 MΩ. Fill electrodes with intracellular solution containing (in mM): 135 potassium methylsulfate (KMeSO₄), 10 KCl, 10 HEPES, 1 MgCl₂, 2 Na₂ATP, and 0.4 Na₂GTP, with pH adjusted to 7.3 using KOH and osmolarity set to 295 mOsm. For calcium chelation experiments, include 10 mM BAPTA in the intracellular solution.
Recording Procedure: Transfer slices to a submerged recording chamber continuously perfused with ACSF (1-2 mL/min) at room temperature. Visualize dentate gyrus granule cells using infrared video microscopy with a 40× water immersion objective. Establish whole-cell configuration when seals >1 GΩ are achieved. Maintain access resistance <20 MΩ with <20% change during recordings. Include only cells with resting membrane potential hyperpolarized than -70 mV, input resistance >200 MΩ, and obvious action potential overshoot for data analysis.
Current-Clamp Protocol: Hold cells at -75 mV and apply depolarizing current injections (50-250 pA, 1000 ms duration) to elicit action potential trains. Analyze the first action potential elicited by 200 pA depolarizing current for characteristic measurements. Record passive and active membrane properties including resting membrane potential, input resistance, action potential number, fAHP amplitude, action potential duration at half-width, decay time, and instantaneous firing frequency. Input resistance is determined from the steepest slope of the I-V curve based on steady-state responses to hyperpolarizing current pulses (50-200 pA, 300 ms).
This compound Preparation: Prepare 1 mM stock solution of this compound in DMSO and store at -20°C. Dilute to working concentration (1 µM) in ACSF immediately before use, ensuring final DMSO concentration ≤0.1%. Include corresponding DMSO vehicle controls in experiments.
Bath Application: After obtaining stable baseline recordings (5-10 minutes), apply this compound-containing ACSF via bath perfusion for complete immersion of slices. Continue recording for 15-20 minutes after this compound application to ensure maximal effect. Maintain consistent perfusion rate and temperature throughout experiments.
Data Analysis: Sample electrophysiological recordings at 10 kHz, filtering at 5 kHz. Compare pre- and post-paxilline application parameters using appropriate statistical tests (paired t-test, one-way ANOVA, two-way ANOVA with Bonferroni's post-test). Consider p-values <0.05 statistically significant.
Table 2: this compound-induced changes in dentate gyrus granule cell properties during acute seizure phase
| Parameter | Sham Group | Seizure Group | Seizure+this compound | Statistical Significance |
|---|---|---|---|---|
| AP Half-width (ms) | 1.60 ± 0.11 | 1.27 ± 0.03 | Reversed to sham levels | p<0.05 vs. sham [2] |
| fAHP Amplitude (mV) | -8.28 ± 0.59 | -11.68 ± 0.72 | Attenuated toward sham levels | p<0.05 vs. sham [2] |
| AP Number at 200 pA | Baseline level | Significantly increased | Reversed toward sham | p<0.01 vs. sham [1] [2] |
| AP Number at 250 pA | Baseline level | Significantly increased | Reversed toward sham | p<0.05 vs. sham [1] [2] |
| Input Resistance (MΩ) | >200 | No significant change | No significant effect | Not significant [2] |
| Resting Membrane Potential (mV) | <-70 | No significant change | No significant effect | Not significant [2] |
| Instantaneous Firing Frequency | Baseline level | Increased at 200pA, 250pA | Attenuated | p<0.01, p<0.05 vs. sham [2] |
Research demonstrates that BK channels undergo significant alterations in neurological disorders and that this compound can modulate these changes:
Epileptogenesis: In the pilocarpine model of TLE, dentate gyrus granule cells exhibit increased excitability during the acute seizure phase, characterized by elevated action potential firing in response to depolarizing currents. These changes are associated with shortened action potential half-width and enhanced fAHP amplitude, suggesting BK channel dysregulation. This compound application (1 µM) attenuates these hyperexcitability measures, supporting BK channel involvement in early epileptogenic processes [2].
Chronic Stress Models: Chronic variable stress decreases BK channel membrane expression in dentate gyrus granule cells, abolishing the rapid modulatory effects of SIRT1-mediated BK channel deacetylation. This stress-induced impairment in BK channel trafficking and function may contribute to the pathophysiology of stress-related disorders [5].
Cholecystokinin Modulation: this compound reduces CCK-mediated bidirectional modulation of GABAergic transmission in the dentate gyrus, indicating that BK channels contribute to the regulation of GABA release from interneurons. This mechanism involves CCK-B receptor-mediated inhibition of calcium-activated potassium currents in GABAergic interneurons, influencing network excitability [6].
Diagram 1: this compound modulation of BK channel signaling in dentate gyrus granule cells. This compound preferentially binds to closed BK channels, allosterically stabilizing them in closed states and reducing channel open probability. This inhibition attenuates action potential repolarization and fast afterhyperpolarization, ultimately modulating neuronal firing frequency and hyperexcitability.
Diagram 2: Experimental workflow for investigating this compound effects on dentate gyrus granule cells. The protocol involves preparing hippocampal slices from pilocarpine-treated or sham control animals, establishing whole-cell patch-clamp configuration, recording baseline electrophysiological properties, applying this compound via bath perfusion, and comparing pre- and post-application parameters to assess BK channel involvement in granule cell excitability.
Solution Preparation: Ensure proper osmolarity and pH adjustment of both slicing and recording solutions, as slight variations can significantly impact granule cell viability and electrophysiological properties. Freshly prepare this compound stock solutions and avoid repeated freeze-thaw cycles to maintain compound stability.
Quality Control: Include only recordings with stable access resistance (<20 MΩ with <20% change) and appropriate membrane properties (resting membrane potential <-70 mV, input resistance >200 MΩ). Monitor seal quality throughout experiments and discard recordings if significant deterioration occurs.
BK Channel Specificity: While this compound is highly selective for BK channels at lower concentrations (≤1 µM), consider that higher concentrations may affect other ion channels. Include appropriate controls such as BK channel knockout models or complementary approaches (e.g., siRNA knockdown) to confirm specificity of observed effects.
State-Dependent Effects: Account for the state-dependent nature of this compound inhibition in experimental design. The degree of blockade varies with channel open probability, which is influenced by both membrane potential and intracellular calcium concentration. Control for these variables when comparing effects across experimental conditions.
Data Interpretation: Exercise caution when interpreting this compound effects in pathological conditions where BK channel properties and expression may be altered. Combine pharmacological approaches with molecular analyses to distinguish between changes in channel function versus expression levels.
This compound's ability to modulate BK channel function has proven valuable for investigating numerous neurological disorders. In temporal lobe epilepsy models, this compound application attenuates granule cell hyperexcitability during the acute phase of pilocarpine-induced seizures, supporting BK channel involvement in early epileptogenic processes [2]. This suggests BK channels may represent potential therapeutic targets for preventing epilepsy development following initial brain insults.
In chronic stress models, where BK channel membrane expression is decreased in dentate gyrus granule cells, this compound helps elucidate stress-induced impairments in neuronal excitability and synaptic transmission [5]. Similarly, this compound studies demonstrate BK channel involvement in cholecystokinin-mediated modulation of GABAergic transmission, revealing mechanisms through which neuropeptides regulate dentate gyrus network activity [6].
Future research directions should explore BK channel isoform-specific effects in dentate gyrus granule cells, investigate post-translational modifications (e.g., acetylation) regulating BK channel function, and develop more specific BK channel modulators with reduced state-dependence for therapeutic applications. Additionally, the role of BK channels in dentate gyrus semilunar granule cells—a specialized population overrepresented in memory engrams—warrants investigation using this compound as a pharmacological tool [7].
This compound serves as an invaluable pharmacological tool for investigating BK channel function in dentate gyrus granule cells under both physiological and pathological conditions. Its allosteric closed-channel block mechanism provides selective inhibition of BK channels, allowing researchers to elucidate their roles in regulating granule cell excitability, action potential kinetics, and firing patterns. The experimental protocols outlined in this document provide a standardized approach for studying this compound effects in acute hippocampal slices, enabling consistent data generation across laboratories.
Quantitative data demonstrate that this compound reverses hyperexcitability measures in granule cells during the acute phase of pilocarpine-induced seizures, supporting BK channel involvement in early epileptogenic processes. These findings highlight the potential of BK channels as therapeutic targets for epilepsy and other neurological disorders characterized by dentate gyrus dysfunction. As research advances, this compound will continue to facilitate our understanding of BK channel biology and its relevance to hippocampal function and disease.
Large-conductance calcium-activated potassium (BK) channels represent crucial regulators of intracellular signaling pathways, with recently discovered functions within nuclear membranes (nBK) that directly impact gene expression regulation. These nuclear-localized channels share the basic biophysical and pharmacological properties of their plasma membrane counterparts but play distinct roles in regulating nuclear calcium homeostasis and subsequent transcriptional activities. The discovery that nBK channels are functionally expressed in both neuronal cells and immune cells such as macrophages has revealed novel signaling paradigms that connect membrane potential changes at the nuclear envelope to activation of important transcription factors like cAMP response element-binding protein (CREB) [1] [2].
The significance of nBK channels lies in their ability to regulate the nuclear membrane potential (ΔΨn), which in turn influences calcium release from the perinuclear space into the nucleoplasm. This nuclear calcium signaling serves as a key regulator of various transcriptional programs that control diverse cellular processes including neuronal plasticity, inflammatory responses, and cell survival mechanisms [2] [3]. The development of specific research protocols to investigate nBK channel function has become increasingly important for understanding their roles in both physiological and pathophysiological contexts.
Paxilline, a lipid-soluble indole alkaloid from the fungus Penicillium paxilli, has emerged as a potent and selective BK channel inhibitor that can access intracellular membrane systems, including the nuclear envelope. Unlike membrane-impermeant BK channel blockers such as iberiotoxin, this compound's ability to cross biological membranes makes it particularly valuable for investigating intracellular BK channel populations, including those located in the nuclear membrane [1] [4]. The application of this compound in experimental systems has revealed that nBK channel inhibition triggers a cascade of events beginning with nuclear membrane depolarization, followed by nuclear calcium release, and culminating in the phosphorylation of CREB at serine 133, a critical modification required for its transcriptional activity [1] [2] [3].
Table 1: Key Characteristics of Nuclear BK Channels (nBK)
| Characteristic | Description | Experimental Evidence |
|---|---|---|
| Subcellular Location | Outer nuclear membrane of the nuclear envelope | Immunofluorescence, immunoelectron microscopy, subcellular fractionation [2] |
| Biophysical Properties | Single-channel conductance ~220 pS; voltage- and Ca2+-dependent | Patch clamp on isolated nuclei [2] |
| Pharmacological Profile | Sensitive to this compound, iberiotoxin (when accessible), charybdotoxin | Calcium imaging with specific inhibitors [2] [4] |
| Key Regulatory Functions | Control of nuclear membrane potential; regulation of nucleoplasmic Ca2+ levels | Membrane potential imaging, nuclear Ca2+ monitoring [2] |
| Downstream Effects | CREB phosphorylation at Ser133; regulation of CRE-mediated transcription | Western blotting, reporter gene assays [1] [2] |
The mechanistic pathway linking nBK channel inhibition to CREB phosphorylation involves a well-defined sequence of molecular events that begins at the nuclear envelope and culminates in the nucleus with altered gene expression profiles. Under basal conditions, nBK channels maintain the electrochemical gradient across the nuclear envelope through potassium efflux from the nucleoplasm to the perinuclear space. When this compound inhibits nBK channels, this potassium efflux is reduced, resulting in depolarization of the nuclear membrane [2]. This change in membrane potential triggers the opening of calcium release channels (InsP3R and RyR) located on the nuclear envelope, leading to calcium movement from the perinuclear space into the nucleoplasm [2] [4].
The resulting elevation in nucleoplasmic calcium activates calcium-sensitive enzymes, particularly calcium/calmodulin-dependent kinases II and IV (CaMKII and CaMKIV), which translocate to the nucleus or are already resident there. These activated kinases specifically phosphorylate CREB at its key regulatory site, serine 133 [1] [5]. Phosphorylated CREB then recruits its coactivator CREB-binding protein (CBP) and initiates transcription of genes containing cAMP response elements (CRE) in their promoter regions, thereby influencing diverse cellular processes including neuronal adaptation, inflammatory mediation, and cell survival [1] [2] [5].
This signaling pathway represents a direct mechanism for excitation-transcription coupling at the nuclear level, allowing the cell to translate changes in nuclear membrane properties into altered gene expression patterns. The use of this compound as an experimental tool has been instrumental in elucidating this pathway and continues to provide insights into the broader functional roles of nuclear ion channels in cellular signaling networks [2] [3].
Figure 1: Molecular pathway of this compound-induced CREB phosphorylation. This compound inhibits nuclear BK channels, leading to nuclear membrane depolarization, calcium release from perinuclear stores, activation of CaMKII/IV, and subsequent CREB phosphorylation at Ser133, ultimately affecting gene expression and cellular function.
The standardized application of this compound for nBK channel research requires careful attention to concentration, vehicle controls, and exposure duration to ensure specific and reproducible effects. For whole-cell experiments using macrophage cell lines (e.g., RAW264.7) or primary hippocampal neurons, this compound should be prepared as a stock solution in DMSO (typically 10-100 mM) and diluted in the appropriate cell culture medium immediately before use [1]. The final working concentrations typically range from 10 nM to 1 μM, with 100 nM being frequently employed for effective nBK channel inhibition without overt non-specific effects [1] [2]. Treatment duration of 25-30 minutes is generally sufficient to observe significant effects on CREB phosphorylation in whole cells, while isolated nuclei may require only 5 minutes of exposure due to direct access to the nuclear envelope [1].
For experiments designed to specifically isolate nBK channel effects from those of plasma membrane BK channels, researchers should consider using membrane-impermeant BK channel inhibitors like iberiotoxin (IbTx) as controls. Since IbTx cannot cross biological membranes, it primarily affects plasma membrane BK channels, allowing researchers to distinguish between the contributions of different cellular pools of BK channels [2]. In neuronal studies, this compound-induced nuclear calcium transients and CREB phosphorylation persist even after complete blockade of plasma membrane BK channels with high concentrations of IbTx (100 μM), confirming the intracellular site of action [2].
Critical considerations for this compound application include the use of appropriate vehicle controls (DMSO at equivalent concentrations), maintenance of physiological temperature (37°C) during treatment, and careful timing of experimental endpoints due to the transient nature of some downstream signaling events. Additionally, researchers should be aware that prolonged exposure to high concentrations of this compound (>1 μM) may lead to off-target effects, including potential interactions with other ion channels [1] [2] [4].
The preparation of high-purity intact nuclei is essential for distinguishing nuclear-specific signaling events from cytoplasmic processes. The following protocol, adapted from methodologies used in both macrophage and neuronal studies, yields functional nuclei suitable for calcium imaging, Western blot analysis, and electrophysiological recordings [1] [2]:
This protocol typically yields nuclei with minimal cytoplasmic contamination, allowing for specific investigation of nBK channel function without confounding signals from other cellular compartments.
Detection and quantification of CREB phosphorylation at serine 133 represents a key endpoint for evaluating nBK channel signaling. The following Western blot protocol has been optimized for assessing this compound-induced CREB phosphorylation in both whole cells and isolated nuclei [1]:
This protocol reliably detects changes in CREB phosphorylation following this compound treatment, with typical increases of 2-3 fold observed in responsive cell types such as macrophages and hippocampal neurons [1] [2].
Figure 2: Experimental workflow for studying nuclear BK channel signaling. The diagram outlines key methodological approaches, including nuclei isolation, this compound treatment, and downstream readouts such as calcium imaging and CREB phosphorylation detection.
Comprehensive quantification of this compound-induced signaling events requires careful normalization and statistical analysis to account for experimental variability. The tables below summarize expected outcomes and appropriate normalization strategies for key experimental endpoints based on published findings [1] [2].
Table 2: Expected Effects of this compound Treatment on Nuclear Signaling Parameters
| Parameter | Baseline Level | This compound Effect | Time Course | Inhibitor Reversal |
|---|---|---|---|---|
| Nuclear Membrane Potential (ΔΨn) | Stable polarization | Consistent increase (0.28 ± 0.02 ΔF/F0) | Within 1-2 min of treatment | Absent in Kcnma1-/- nuclei [2] |
| Nucleoplasmic Ca2+ | Low resting levels | 2-3 fold elevation | Peaks at 2-5 min, returns to baseline by 15 min | Blocked by thapsigargin (store depletion) [2] |
| CREB Phosphorylation (Ser133) | Low basal pCREB/CREB ratio | 2-4 fold increase | Detectable at 5 min, peaks at 15-30 min | Reversed by CaMKII/IV inhibitors [1] |
| CRE-Mediated Transcription | Cell-type dependent | Significant upregulation | Detectable at 2-4 hr, maximal at 6-24 hr | Blocked by CRE-decoy oligonucleotides [5] |
Table 3: Control Conditions and Normalization Strategies for Key Experiments
| Experimental Approach | Appropriate Controls | Normalization Method | Expected Artifacts | Troubleshooting Tips |
|---|---|---|---|---|
| This compound Treatment | Vehicle (DMSO), inactive analogs | Normalize to vehicle-treated samples | Solubility issues at high concentrations | Use fresh stock solutions; verify solubility |
| Nuclear Calcium Imaging | Iberiotoxin (membrane-impermeant control) | Baseline fluorescence (F/F0) | Photobleaching, dye leakage | Use confocal mid-nuclear sections; minimize exposure [2] |
| CREB Phosphorylation WB | Total CREB, loading controls | pCREB/total CREB ratio | Non-specific bands, saturated signals | Optimize antibody concentrations; use ECL with linear range |
| Kinase Inhibition Studies | Scrambled peptide controls | % Inhibition of this compound effect | Off-target kinase effects | Use multiple inhibitor classes; verify specificity [1] |
Rigorous validation of nBK-specific signaling requires multiple complementary approaches to ensure that observed effects genuinely reflect nuclear channel activity rather than off-target actions or secondary signaling events. Essential validation experiments include:
These validation steps collectively ensure that observed signaling events genuinely reflect nBK channel inhibition rather than non-specific drug effects or unrelated signaling pathways.
The functional outcomes of nBK channel modulation extend beyond immediate CREB phosphorylation to influence diverse cellular processes and adaptive responses. In hippocampal neurons, pharmacological blockade of nBK channels with this compound or genetic approaches promotes dendritic arborization and enhances synaptic connectivity, suggesting that nBK channels serve as important regulators of neuronal structure and function [2] [3]. These structural changes have implications for learning and memory processes, as CREB-mediated transcription is known to play crucial roles in long-term neuronal adaptation.
In macrophages, nBK channel inhibition influences inflammatory responses by modulating the expression of CREB-dependent genes involved in immune regulation [1]. This suggests that nBK channels may represent novel targets for immunomodulatory therapies, particularly in conditions characterized by dysregulated inflammation. The presence of nBK channels in both neuronal and immune cells further indicates that the signaling principles elucidated through this compound-based studies may apply across multiple cell types and physiological systems.
The role of nBK channels in cell survival pathways deserves particular attention, as CREB activation has been consistently linked to neuroprotective responses in various models of neuronal injury [5]. In cerebral ischemia models, CREB phosphorylation following preconditioning insults confers protection against subsequent severe ischemic damage, a process that depends on NMDA receptor activation and calcium influx [5]. While the specific involvement of nBK channels in these paradigms requires further investigation, the parallels between the signaling pathways suggest potential therapeutic applications for nBK channel modulators in neuroprotection strategies.
The therapeutic potential of targeting nBK channels stems from their strategic position at the interface between nuclear signaling and gene regulation. In pathological conditions characterized by aberrant nuclear calcium signaling or disrupted CREB-mediated transcription, nBK channel modulators may offer novel intervention points. For example, in neurodegenerative disorders where CREB function is compromised, nBK channel inhibition might restore beneficial transcriptional programs supporting neuronal survival and function [2] [5].
Similarly, in inflammatory diseases where macrophage polarization and cytokine production contribute to pathology, nBK channel modulation could potentially shift immune responses toward more beneficial profiles through CREB-dependent mechanisms [1]. The development of cell-permeant BK channel modulators with improved selectivity for intracellular versus plasma membrane channels represents an attractive goal for pharmaceutical development.
From a drug discovery perspective, the experimental protocols outlined in this document provide robust methods for screening and characterizing compounds that target nBK signaling pathways. The combination of functional assays (nuclear calcium imaging), biochemical endpoints (CREB phosphorylation), and transcriptional readouts (CRE-reporter genes) offers multiple tiers of evaluation for candidate compounds. These approaches can be implemented in medium- to high-throughput formats to accelerate the identification of novel nBK-targeted therapeutics for various neurological and inflammatory conditions.
Hepatocellular carcinoma (HCC) represents a major global health challenge as the third leading cause of cancer-related mortality worldwide, with limited effective treatment options, particularly for advanced-stage disease. The poor prognosis associated with HCC is largely attributable to inherent resistance to conventional therapies, high recurrence rates, and limited understanding of molecular mechanisms driving pathogenesis. [1] [2] In this context, paxilline, an indole alkaloid originally derived from the endophytic fungus Penicillium sp. isolated from leaves of Baphicacanthus cusia (Nees) Bremek, has emerged as a promising therapeutic candidate. [1] Previous preliminary investigations demonstrated that this compound inhibits proliferation of HepG2 cells, but the precise mechanistic basis underlying this anti-tumor activity remained poorly characterized until recently. [1]
Autophagy, a conserved cellular process involving lysosomal degradation of damaged organelles and proteins, plays a complex dual role in cancer biology. While initially serving as a tumor-suppressive mechanism through elimination of damaged cellular components and maintenance of genomic stability, autophagy can also facilitate tumor cell survival under metabolic stress conditions in established malignancies. [2] [3] This paradoxical nature of autophagy has complicated therapeutic targeting of this pathway in HCC. However, emerging evidence indicates that strategic modulation of autophagic flux, particularly when coordinated with induction of apoptotic pathways, may offer a promising approach for HCC treatment. [1] [3]
Recent comprehensive investigations have elucidated that this compound exerts its anti-HCC effects primarily through orchestrating crosstalk between autophagy and apoptosis, resulting in significant tumor growth inhibition. [1] This application note provides a detailed technical resource for researchers and drug development professionals, synthesizing current evidence on this compound's mechanisms and presenting standardized protocols for evaluating its efficacy in HCC models. The information presented herein aims to facilitate further preclinical development and therapeutic optimization of this compound for HCC treatment.
The anti-tumor activity of this compound in hepatocellular carcinoma operates through a sophisticated network of interconnected signaling pathways that collectively induce autophagy-mediated apoptosis. Network pharmacology analysis combined with experimental validation has identified mTOR and PI3K as core targets in this compound's mechanism of action. [1] this compound treatment significantly downregulates mRNA expression of key autophagy regulators including mTOR, Parkin, and PINK1, while simultaneously modulating critical apoptosis-related proteins. [1] This coordinated regulation positions this compound at the intersection of multiple cell death pathways, enabling potent anti-HCC activity.
The mTOR signaling pathway, a central regulator of cellular metabolism and growth, serves as a critical hub for this compound's effects. Under normal conditions, mTOR inhibits ULK1, suppressing autophagic initiation. This compound disrupts this regulation by inhibiting mTOR activity, thereby releasing ULK1 from suppression and triggering autophagy induction. [2] Concurrently, this compound influences the PI3K-Akt axis, further amplifying autophagic flux while diminishing survival signals. This dual-pathway inhibition creates an intracellular environment conducive to programmed cell death while limiting compensatory pro-survival signaling.
Table 1: Key Signaling Molecules in this compound-Induced Autophagy-Mediated Apoptosis
| Molecule | Function | Effect of this compound | Experimental Evidence |
|---|---|---|---|
| mTOR | Master regulator of cell growth & autophagy | Downregulation | mRNA & protein level reduction [1] |
| PI3K | Lipid kinase in survival signaling | Inhibition | Network pharmacology & molecular docking [1] |
| LC3B | Autophagosome marker | Increased LC3B-II/I ratio | Immunofluorescence & western blot [1] |
| Bax/Bcl-2 | Apoptosis regulators | Increased Bax/Bcl-2 ratio | Western blot analysis [1] |
| Cleaved caspase-3 | Apoptosis executioner | Upregulation | Western blot analysis [1] |
| Cleaved PARP | Apoptosis marker | Upregulation | Western blot analysis [1] |
| DR5 | Death receptor | Upregulation (in glioma cells) | Protein analysis [4] |
Beyond its effects on canonical autophagy pathways, this compound demonstrates multi-target activity against key resistance mechanisms in cancer cells. In glioma models, this compound has been shown to upregulate DR5, a TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) receptor, through a CHOP/GADD153-mediated process. [4] Although this specific mechanism requires further validation in HCC models, it suggests this compound's capacity to enhance extrinsic apoptosis pathways. This DR5 induction potentially sensitizes cancer cells to immune-mediated cytotoxicity, expanding this compound's therapeutic utility beyond direct autophagy modulation.
This compound also demonstrates significant effects on critical apoptosis inhibitors, markedly downregulating the short form of cellular FLICE-inhibitory protein (c-FLIPS) and survivin through proteasome-mediated degradation. [4] c-FLIPS functions as a dominant-negative inhibitor of caspase-8 activation at the death-inducing signaling complex (DISC), while survivin belongs to the inhibitor of apoptosis (IAP) family. The simultaneous reduction of these potent anti-apoptotic proteins creates a permissive environment for caspase activation and apoptotic execution. This multi-pronged approach enables this compound to overcome common resistance mechanisms that limit the efficacy of conventional chemotherapeutic agents.
The interconnection between autophagy and apoptosis represents a crucial aspect of this compound's mechanism. Treatment with this compound results in characteristic autophagic markers including conversion of LC3-I to LC3-II and upregulation of LC3B protein expression, indicating robust autophagosome formation. [1] This autophagic response progresses to apoptosis induction, evidenced by increased Bax/Bcl-2 ratio, activation of caspase-3, and cleavage of PARP. [1] The temporal relationship between these processes, with autophagy preceding and facilitating apoptosis, highlights the coordinated nature of this cell death pathway.
The molecular switch connecting autophagy to apoptosis in this compound-treated cells involves several key events. Accumulating evidence suggests that sustained autophagic flux leads to progressive degradation of anti-apoptotic proteins, ultimately lowering the threshold for apoptosis activation. Additionally, this compound-induced ER stress may contribute to both autophagy initiation and apoptosis execution through calcium release and unfolded protein response activation. This mechanistic understanding provides valuable insights for optimizing this compound-based therapeutic strategies and identifying potential combination approaches.
Figure 1: Molecular Mechanisms of this compound-Induced Autophagy-Mediated Apoptosis in HCC. This compound targets multiple pathways, inhibiting mTOR/PI3K to activate autophagy while upregulating DR5 and downregulating c-FLIPS/survivin to promote apoptosis.
Comprehensive in vitro studies using human HCC cell lines (particularly HepG2) have demonstrated concentration-dependent anti-tumor effects of this compound. Investigations utilizing CCK-8 assays to assess cell viability revealed that this compound treatment significantly reduces HCC cell viability across a concentration range of 10-80 μg/mL, with effects observed within 24 hours of treatment. [1] The inhibitory concentration 50% (IC50) values vary depending on specific experimental conditions and cell lines, but consistent growth suppression has been observed at concentrations ≥20 μg/mL. [1]
Beyond cytotoxicity, this compound profoundly impacts tumor cell migration and proliferation. Wound healing assays demonstrated that this compound treatment at 10-40 μg/mL concentration-dependently inhibits HepG2 cell migration after 24-48 hours of exposure. [1] This anti-migratory activity suggests potential utility in limiting HCC metastasis, a critical clinical challenge. Additionally, cell cycle analysis through flow cytometry with PI/RNase staining revealed that this compound treatment arrests HepG2 cells in S phase, disrupting DNA synthesis and preventing cell cycle progression. [1] This cell cycle perturbation contributes to the overall anti-proliferative effects observed in this compound-treated HCC cells.
Table 2: Quantitative Anticancer Effects of this compound in HCC Models
| Parameter | Assay Method | Concentration Range | Key Findings | Reference |
|---|---|---|---|---|
| Cell Viability | CCK-8 assay | 0-80 μg/mL | Concentration-dependent reduction; significant effects at ≥20 μg/mL | [1] |
| Apoptosis Induction | Annexin V-FITC/PI staining | 0-40 μg/mL | Concentration-dependent increase in apoptotic cells | [1] |
| Cell Migration | Wound healing assay | 0-40 μg/mL | Inhibition of migration at 24h and 48h | [1] |
| Cell Cycle Arrest | PI/RNase staining + flow cytometry | 0-40 μg/mL | S phase arrest after 48h treatment | [1] |
| Caspase-3 Activation | Western blot & fluorometric assay | 30 μmol/L (in glioma) | Complete processing to active subunits in combination with TRAIL | [4] |
| Autophagy Induction | LC3B immunofluorescence & western blot | 20-40 μg/mL | Increased LC3B expression & LC3-II/I ratio | [1] |
Synergistic interactions between this compound and established anticancer agents represent a promising therapeutic approach. While research in HCC models is still evolving, evidence from glioma studies demonstrates that this compound effectively sensitizes cancer cells to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand). [4] The combination of subtoxic doses of this compound with TRAIL resulted in complete processing of caspase-3 to its active subunits, in contrast to the partial processing observed with TRAIL alone. [4] Isobologram analysis confirmed synergistic induction of cell death across multiple glioma cell lines, suggesting potential for similar synergies in HCC.
In HCC models, this compound has been evaluated in combination with autophagy modulators including chloroquine (CQ, an autophagy inhibitor) and rapamycin (Rapa, an autophagy inducer). [1] Interestingly, when combined with rapamycin, this compound demonstrated synergistic effects in promoting cellular apoptosis and expression of pro-apoptotic proteins. [1] This suggests that coordinated induction of autophagy can enhance this compound's pro-apoptotic effects rather than conferring resistance. The combination with chloroquine, however, produced more complex outcomes, reflecting the nuanced relationship between autophagic flux and apoptosis execution. These findings highlight the importance of strategic combination approaches based on comprehensive mechanistic understanding.
Human HCC cell lines, particularly HepG2 cells, serve as the primary experimental system for evaluating this compound's anti-tumor effects. These cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin solution under standard culture conditions (37°C, 5% CO2, humidified atmosphere). [1] Cells should be routinely screened for mycoplasma contamination and maintained in exponential growth phase for all experiments. For specialized applications, additional HCC cell lines such as Huh7, SNU-423, SNU-449, and SNU-475 may be employed to assess cell-type specific responses. [5]
This compound isolation begins with fermentation of the Penicillium sp. Nb 19 fungal strain followed by extraction and purification. The fermentation broth is first extracted by ultrasonication, followed by sequential extraction with petroleum ether, ethyl acetate, and methanol. [1] The crude extract is then fractionated by column chromatography using silica gel (100-200 mesh) with dichloromethane-methanol gradients (100:1 to 2:1) as eluents, yielding nine primary fractions. Fraction 4 undergoes further purification through additional column chromatography to obtain pure this compound. [1]
Structural characterization of the isolated compound should include high-resolution electrospray ionization mass spectrometry (HRESIMS) in positive ion mode, with characteristic ion peak detection. [1] Additional confirmation should be obtained through nuclear magnetic resonance (NMR) spectroscopy, including both 1H-NMR and 13C-NMR, using tetramethylsilane as an internal standard. [1] For in vitro studies, prepare this compound as a stock solution in dimethyl sulfoxide (DMSO) and dilute in culture medium immediately before use, ensuring final DMSO concentrations do not exceed 0.1% (v/v).
Figure 2: Experimental Workflow for Evaluating this compound Effects in HCC Models. Comprehensive assessment includes viability, apoptosis, cell cycle, migration, autophagy, and protein expression analyses.
The multifaceted mechanism of this compound, simultaneously targeting autophagy, apoptosis, and cell cycle progression, presents a promising therapeutic approach for HCC treatment. The demonstrated ability to overcome conventional resistance mechanisms, particularly through downregulation of c-FLIPS and survivin, addresses a critical limitation of current HCC therapies. [4] Furthermore, the synergistic potential with established agents like TRAIL and rapamycin suggests opportunities for combination regimens that could enhance efficacy while reducing individual drug doses and associated toxicities. [1] [4]
The dual role of autophagy in cancer presents both challenges and opportunities for this compound-based therapies. While autophagy initially functions as a tumor suppressor mechanism in pre-malignant stages, it can promote tumor cell survival in established HCC. [2] this compound's ability to engage autophagy as a precursor to apoptosis potentially leverages the former while ensuring progression to programmed cell death. This nuanced approach may prove more effective than broad autophagy inhibition, which has yielded mixed results in clinical trials. The temporal relationship between this compound-induced autophagy and subsequent apoptosis execution warrants further investigation to optimize dosing schedules in preclinical models.
This compound represents a promising candidate for HCC therapy with a unique mechanism centered on autophagy-mediated apoptosis. The detailed protocols and mechanistic insights provided in this application note establish a foundation for standardized evaluation of this compound's anti-tumor effects across research laboratories. Future research directions should include in vivo validation in orthotopic HCC models, assessment in patient-derived organoids, evaluation of hepatotoxicity profiles, and exploration of innovative delivery systems to enhance tumor-specific targeting. As resistance to current HCC therapies remains a significant clinical challenge, this compound's multi-target mechanism offers a valuable approach worthy of continued investigation and development.
Paxilline is an indole alkaloid mycotoxin primarily known as a potent and selective blocker of Big conductance Calcium-activated Potassium (BK) channels [1] [2]. However, recent research has revealed it has additional cellular targets, such as the sarco/endoplasmic reticulum Ca²⁺-stimulated ATPase (SERCA), with half-maximal inhibitory concentrations (IC₅₀) ranging from 5 μM to 50 μM for different SERCA isoforms [2]. Its context-dependent effects on cell viability make it a compound of significant interest in cancer biology and neuropharmacology.
The following table summarizes key findings on this compound's effects on cell viability from recent primary studies:
| Cell Line / Model | Experimental Context | Key Findings on Viability/Function | Proposed Mechanism | Citation |
|---|
| HepG2 (Human hepatocellular carcinoma) | Anti-HCC activity; 48h treatment | → Inhibited proliferation (CCK-8). → Promoted apoptosis. → Induced S-phase cell cycle arrest. → Inhibited migration. | Autophagy-mediated apoptosis; Downregulation of mTOR/PI3K signaling [3]. | [3] | | PC12 & AS-30D (Rat pheochromocytoma & ascites hepatoma) | Modulator of Cd²⁺-induced cytotoxicity | → Attenuated Cd²⁺-induced cytotoxic effects. → Reduced NS004/NS1619-induced apoptosis in AS-30D cells. → Reduced ROS production. | Involvement of mitochondrial respiratory chain and ROS; likely via BK(Ca) channels [1]. | [1] | | HT22 (Mouse hippocampal neuronal cells) | Glutamate-induced neurotoxicity | → Dose-dependent protective effect (1-4 μM). → Increased cell survival. | Protection independent of BK channel inhibition [2]. | [2] | | C57BL/6 Mouse (Thalidomide-induced cognitive impairment) | In vivo model; 3 μg/kg, i.p. | → Restored synaptic function. → Improved cognitive impairment. | Inhibition of BK channel hyperactivity [2]. | [2] | | LPS-induced Pneumonia Mouse Model | In vivo model; 1.33 mg/kg, intratracheal | → No reduction in inflammatory cell infiltration. | BK channel inhibition did not protect against LPS-induced lung injury [4]. | [4] |
This protocol is adapted from general CCK-8 guidelines and specific methodologies used in this compound research [3] [5] [6].
The CCK-8 assay is a colorimetric method used to determine cell viability, proliferation, and cytotoxicity. It utilizes a highly water-soluble tetrazolium salt, WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt]. In the presence of an electron mediator (1-Methoxy PMS), cellular dehydrogenases in metabolically active cells reduce WST-8 to an orange-colored, water-soluble formazan dye. The amount of formazan produced is directly proportional to the number of viable cells [5] [6] [7].
Cell Seeding:
Drug Treatment:
CCK-8 Reagent Addition and Incubation:
Absorbance Measurement:
Calculate the cell viability (%) for each well using the formula: Cell Viability (%) = [A(treated) - A(blank)] / [A(untreated) - A(blank)] × 100
Where:
Dose-response curves can be plotted (viability vs. log[this compound concentration]) to determine the IC₅₀ value.
The following diagrams summarize the key mechanistic pathways through which this compound influences cell viability, as revealed by recent studies.
This compound is an indole alkaloid mycotoxin that is soluble in several organic solvents. The quantitative data for preparing stock solutions is summarized in the table below [1] [2] [3].
| Solvent | Solubility & Typical Stock Concentration | Notes |
|---|---|---|
| DMSO | 100 mg/mL (229.6 mM) [1] | Standard for high-concentration stock; hygroscopic. Use newly opened DMSO [1]. |
| Acetone | Soluble [2] [3] | Suitable for experimental use; specific concentration not provided in data. |
| Chloroform | Soluble [2] [3] | Suitable for experimental use; specific concentration not provided in data. |
Follow this protocol for preparing a standard 10 mM DMSO stock solution [1]:
| Problem | Possible Cause | Solution |
|---|---|---|
| Precipitation upon dilution | Rapid addition to aqueous buffer. | Pre-warm the aqueous buffer. Add the stock solution dropwise while vortexing vigorously. |
| Inconsistent experimental results | Degraded stock solution; water absorption in DMSO. | Use fresh, anhydrous DMSO. Avoid repeated freeze-thaw cycles by using aliquots. |
| Low solubility in solvent | Solvent quality or old this compound stock. | Ensure solvents are fresh and anhydrous. Verify the integrity of the compound. |
The following table consolidates key quantitative findings on the concentration-dependent effects of paxilline under varying calcium conditions.
| Cell/Tissue Type | [Ca²⁺] Condition | This compound Concentration & Effect | Experimental Method | Citation |
|---|
| Rat Vas Deferens Smooth Muscle | Physiological | 70 nM: 50% inhibition (IC₅₀) 1 µM: Complete suppression | Perforated patch-clamp | [1] | | Mouse Brain (mslo channel) | 1 µM free [Ca²⁺] | 1-3 nM: Reversible current reduction | Inside-out patch clamp | [2] | | Guinea Pig Taenia Coli Smooth Muscle | Physiological | 100 nM: Considerable suppression of outward current and oscillations | Whole-cell voltage clamp | [3] | | HEK293 Cells (expressed mSlo1) | ~10 µM (via uncaging) | Channel activation kinetics used to model microdomain Ca²⁺ dynamics | Whole-cell recording & flash photolysis | [4] |
Here are detailed methodologies for key experiments investigating the this compound-Calcium-BK channel interaction.
This protocol is adapted from studies on rat vas deferens and guinea pig taenia coli [1] [3].
This method allows for precise control of calcium concentrations on the intracellular side of the channel [2].
The relationship between this compound, calcium, BK channel function, and downstream effects can be visualized in the following pathway diagram.
Q1: My this compound application does not produce a consistent block. What could be wrong?
Q2: How does intracellular calcium concentration specifically affect this compound's potency?
Q3: I am studying neuronal BK channels. Are there any special considerations?
The table below summarizes effective this compound concentrations from various experimental models. Note that this compound is a closed-channel blocker, meaning its potency is highest when the BK channel's open probability (Po) is low [1] [2].
| Experimental Model | Reported Concentration | Key Context / Effect | Source |
|---|---|---|---|
| General BK Channel Inhibition | ~10 nM | IC50 when channel open probability (Po) is low [1]. | J Gen Physiol |
| Near 10 µM | IC50 as channel Po approaches maximum [1]. | J Gen Physiol | |
| Isolated, Perfused Rat Heart | 1 µM | Significant reduction in heart rate [3]. | PLoS One |
| Mouse LPS-induced Pneumonia Model | 1.33 mg/kg (intratracheal) | Pharmacological inhibition in vivo; administered at 0 and 24 h [4]. | Sci Rep |
| CA1 Hippocampal Neurons (Rat) | Applied in bath solution | Effective blockade of BK-channel currents [5]. | Cell Signal |
Understanding this compound's mechanism is crucial for troubleshooting, as the channel's open probability dramatically influences the blocker's effectiveness.
As the diagram shows, your experimental conditions that influence BK channel state will directly determine this compound potency:
Here are solutions to frequently encountered problems when using this compound:
Problem: Incomplete block at recommended concentrations.
Problem: Need to confirm block is specific to BK channels.
Problem: Lack of effect in a tissue or in vivo model.
The core methodology for evaluating this compound inhibition involves patch-clamp recording in controlled ionic conditions. Here is a summary based on common approaches in the search results [6] [1] [5]:
I hope this technical support guide provides a clear foundation for your work. The key is to use the concentration tables as a starting point and fine-tune based on your specific channel conditions.
The core finding from the research is that paxilline can reverse specific electrophysiological alterations in Dentate Gyrus Granule Cells (GCs) observed during the acute phase of pilocarpine-induced seizures [1] [2]. The table below summarizes the key quantitative data.
| Electrophysiological Parameter | Sham Group (Mean ± SEM) | Pilocarpine Seizure Group (Mean ± SEM) | Pilocarpine + this compound (1 μM) Group | Statistical Significance |
|---|---|---|---|---|
| Action Potential (AP) Half-width (ms) [1] | 1.60 ± 0.11 ms | 1.27 ± 0.03 ms | Reversed towards sham group values | Decrease in seizure group vs. sham; reversal by this compound [1] [2] |
| Fast AHP (fAHP) Amplitude (mV) [1] | -8.28 ± 0.59 mV | -11.68 ± 0.72 mV | Not specified | Increase in seizure group vs. sham [1] |
| Number of Action Potentials (at 200 pA) [1] [2] | Baseline | Significantly increased | Significantly attenuated | p < 0.01 vs. sham; p < 0.05 vs. seizure group [1] [2] |
| Number of Action Potentials (at 250 pA) [1] [2] | Baseline | Significantly increased | Significantly attenuated | p < 0.05 vs. sham; p < 0.01 vs. seizure group [1] [2] |
The following methodology is based on the established model from the search results [1] [2].
This compound is a potent and selective inhibitor of large-conductance calcium-activated potassium channels, also known as BK channels [3] [4]. It inhibits these channels by binding more tightly to their closed conformation, thereby stabilizing the closed state and preventing them from opening [3]. In the pilocarpine model, seizure activity leads to hyperexcitability of neurons. The research suggests that this compound counteracts this by blocking BK channels, which appear to be involved in the early alterations of the cells' intrinsic electrophysiological properties [1].
The following diagram illustrates the experimental workflow and proposed mechanism.
Q1: My application of this compound does not reverse the hyperexcitability. What could be wrong?
Q2: Why is my cell viability poor after preparing hippocampal slices from pilocarpine-treated rats?
Q3: What are the key electrophysiological parameters I should focus on?
| Aspect | Key Findings & Protocol Details | Experimental Context (Source) |
|---|---|---|
| Mechanism of Action | Allosterically inhibits BK channels by stabilizing closed states [1] [2]. Affinity for closed channels is >500-fold higher than for open channels [1]. | Molecular docking and electrophysiology on BK channels [1] [2]. |
| Effective Concentrations | IC50 shifts based on channel open probability (Po): ~10 nM (low Po) to ~10 µM (high Po) [1]. Functional studies often use 1 µM [3] or 10 nM [4] in bath application. | Inside-out patch clamp; whole-cell recording in rat/mouse brain slices [1] [3] [4]. |
| Impact on Neuronal Firing | In Seizure Models: Reduces elevated firing rate and hyperexcitability [3] [4]. At Cellular Level: Broadens action potential (AP) half-width by reducing BK contribution to fast afterhyperpolarization (fAHP) [4]. | Whole-cell patch clamp from dentate gyrus granule cells (rats) and layer 2/3 pyramidal neurons (mice) [3] [4]. | | Key Control Experiment | Include BK channel-specific blocker (e.g., this compound, iberiotoxin) to confirm that observed electrophysiological changes are due to BK current. | Standard practice in BK channel studies [3] [4]. |
The following workflow outlines the key steps for a patch-clamp experiment to investigate this compound's effects on neuronal firing:
For brain slice preparation and recording, use standard Artificial Cerebrospinal Fluid (ACSF). The internal pipette solution for whole-cell recording should contain (in mM): 135 KMeSO₄, 10 KCl, 10 HEPES, 1 MgCl₂, 2 Na₂ATP, and 0.4 Na₂GTP [3].
After establishing the whole-cell configuration:
Compare these parameters before and after this compound application:
Current research indicates that paclitaxel can directly affect astrocytes, primarily by inducing a pro-inflammatory, neurotoxic state. The following table summarizes the key mechanisms identified.
| Mechanism / Pathway | Key Effectors / Markers | Observed Effect on Astrocytes / Co-cultures | Experimental Evidence |
|---|---|---|---|
| General Inflammatory Activation [1] | ↑ TNF-α, ↑ SDF-1 | Induces mechanical allodynia; astrocyte activation reversed by inhibitor L-α-AA. | In vivo mouse models, primary astrocyte cultures. |
| Induction of A1 Phenotype [2] [3] | Notch signaling, Jagged1, Hes1 | Transformation to pro-inflammatory A1 astrocytes, contributing to neuropathic pain. | In vivo rat model of neuropathic pain; inhibition by DAPT (Notch signaling blocker). |
| Differential Glial Modulation [4] [5] | ↑ S100A10 (neuroprotective marker) | In contrast to microglia/SGCs, astrocytes showed a more anti-inflammatory/neuroprotective profile. | In vitro primary glial cell cultures from rodent CNS/PNS. |
| Inhibition of Proliferation [6] | N/A (mitotic stabilization) | Reduces GFAP-positive astrocyte expansion and modifies morphology in a dose-dependent manner. | Primary ventral mesencephalic (VM) cultures from embryonic rats. |
Based on the literature, you can investigate paclitaxel's effects on astrocytes and potential protective strategies using a workflow like the one below. This diagram outlines the key steps from hypothesis generation to mechanistic validation.
Here are detailed methodologies for key experiments cited in the research, which you can adapt to test potential cytoprotective agents.
This protocol is adapted from methods used to study direct astrocyte activation [1] [4] [5].
This method is based on the finding that paclitaxel-activated astrocytes produce pain hypersensitivity via TNF-α and SDF-1 [1].
This protocol targets the pathway identified as contributing to A1 astrocyte activation [2] [3].
Paxilline is an indole alkaloid that can sensitize resistant cancer cells to apoptosis induced by TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand). It works by modulating several key proteins in the death receptor pathway [1] [2].
The table below summarizes the specific effects of this compound on these apoptotic regulators:
| Target Protein | Effect of this compound | Role in Apoptosis Pathway |
|---|---|---|
| Caspase-3 | Promotes its complete processing from the p20 intermediate into active p17/p12 subunits [2]. | Key executioner caspase; full activation is essential for efficient apoptosis. |
| DR5 | Upregulates protein levels via a CHOP/GADD153-mediated process [1] [2]. | Death receptor for TRAIL; increased levels enhance initiation of the death signal. |
| c-FLIP | Downregulates both short (c-FLIPs) and long (c-FLIPL) forms via proteasome-mediated degradation [1] [2]. | Inhibits caspase-8 activation; its removal relieves inhibition of the apoptotic pathway. |
| Survivin | Downregulates protein levels via proteasome-mediated degradation [1] [2]. | Inhibitor of apoptosis (IAP) protein; its removal prevents caspase inhibition. |
This multi-target mechanism effectively lowers the threshold for TRAIL-induced apoptosis, overcoming common resistance mechanisms in cancer cells like glioma. Importantly, studies note that this combined treatment did not induce apoptosis in normal astrocytes, suggesting a potential therapeutic window [1] [2].
Here are detailed methodologies for key experiments based on published studies.
This protocol is used to test the efficacy of this compound in sensitizing cancer cells to TRAIL.
Workflow Diagram: Cell Sensitization Assay
Key Steps and Reagents:
This protocol details how to verify the complete activation of caspase-3, which is a central event in this compound/TRAIL-induced apoptosis.
Workflow Diagram: Caspase-3 Activation Analysis
Key Steps and Reagents:
Q1: My cancer cell lines are resistant to TRAIL alone. Will this compound work? Yes, that is the primary finding of the research. Several glioma cell lines (U251MG, U87MG) that showed no significant cell death with 100 ng/mL TRAIL alone were effectively sensitized by subtoxic doses of this compound (30 µmol/L). The effect was shown to be synergistic [2].
Q2: Does this compound activate caspase-3 on its own? No. The cited studies found that treatment with this compound alone did not induce the proteolytic processing of caspase-8 or caspase-3, nor did it cause significant cell death. Its role is to lower cellular resistance, allowing for complete caspase-3 activation when combined with a death receptor ligand like TRAIL [2].
Q3: What is the evidence that downregulation of c-FLIP and survivin is critical? Functional studies demonstrated that:
Q4: Are the effects of this compound specific to cancer cells? The study on glioma cells reported that the this compound/TRAIL co-treatment did not induce apoptosis in normal astrocytes. Furthermore, the changes in key proteins (CHOP, DR5, survivin) were not observed in these normal cells, indicating a potential cancer-selective effect [1] [2].
The table below summarizes key dosing and efficacy data from recent studies. This compound is often used at subtoxic doses to sensitize resistant cells to apoptosis in combination with other agents, notably TRAIL.
| Cell Type / Model | this compound Dose (Alone) | Combination Agent & Dose | Key Efficacy Findings | Proposed Mechanism | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | Various Glioma Cells (U251MG, U87MG, etc.) | Up to 30 µM (subtoxic) | TRAIL (up to 100 ng/mL) | Synergistic cell death; induced complete caspase-3 processing [1]. | Upregulation of DR5; downregulation of c-FLIP and survivin [1] [2]. | | Hepatocellular Carcinoma (HepG2) | 10 - 40 µg/mL (~20 - 80 µM*) | -- (Monotherapy) | Dose-dependent inhibition of proliferation & migration; induced S-phase cell cycle arrest & apoptosis [3]. | Promoted autophagy-mediated apoptosis; modulation of mTOR/PI3K pathway, LC3B, Bax/Bcl-2 [3]. | | Rat PC12 & AS-30D Cells (in Cd²⁺ toxicity model) | 10 µM | -- (with Cd²⁺) | Attenuated Cd²⁺-induced cytotoxic effects; reduced NS004/NS1619-induced ROS increase [4]. | Involved modulation of mitochondrial respiratory chain and ROS; likely BK(Ca) channel blockade [4]. |
Note: The exact molecular weight of the this compound used in [3] was not provided. The molar conversion is estimated based on a typical molecular weight for this compound of ~ 500 g/mol and should be treated as an approximation.
This protocol is adapted from a study on glioma cells [1] and can be adapted for other resistant cancer models.
The following diagram illustrates the molecular mechanism by which this compound overcomes apoptosis resistance, particularly in the context of TRAIL therapy.
This compound overcomes resistance by simultaneously modulating multiple components of the death receptor pathway [1] [2]:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No cell death with combination treatment. | Cell line is highly resistant. | Pre-test multiple resistant cell lines. Titrate both this compound (5-40 µM) and TRAIL (25-200 ng/mL) to find an effective window [1]. |
| High toxicity from this compound alone. | Dose is too high; cell type is particularly sensitive. | Reduce this compound dose. Establish a precise dose-response curve for this compound alone to find a truly subtoxic concentration for your specific cells [1] [3]. |
| Weak protein level changes (DR5, c-FLIP). | Incorrect timing. | Perform a time-course experiment. Pre-treat with this compound for 2-8 hours before adding TRAIL to ensure adequate time for target modulation [1]. |
| Inconsistent results between replicates. | Instability of reagents; uneven cell seeding. | Use fresh this compound/TRAIL aliquots, avoid freeze-thaw cycles. Ensure cells are evenly seeded and are not over-confluent at the time of treatment. |
The table below summarizes the core characteristics and mechanisms of Paxilline and NS1608.
| Feature | This compound | NS1608 |
|---|---|---|
| Chemical Nature | BK channel blocker [1] [2] | BK channel activator [1] [2] |
| Primary Molecular Target | Big conductance calcium- and voltage-activated potassium (BK) channels [1] [2] | Big conductance calcium- and voltage-activated potassium (BK) channels [1] [2] |
| Proposed Therapeutic Role | Potential therapeutic agent to reduce myotonic stiffness [1] [2] | Research tool for understanding disease mechanism; its effects worsen myotonia [1] [2] |
| Mechanism in Myotonia | Shortens muscle relaxation time; reduces twitch force in myotonic muscle [1] [2] | Prolongs muscle relaxation time; aggravates myotonic activity [1] [2] |
The following diagram illustrates the opposing pathways through which these compounds affect muscle relaxation.
Experimental data from key studies quantifies the distinct effects of this compound and NS1608.
| Experimental Model | Key Measured Parameter | This compound Effect | NS1608 Effect | Citations |
|---|---|---|---|---|
| Murine Fast-Twitch Muscle (EDL) | Relaxation Time (T90/10) | Significantly shortened | Significantly prolonged | [1] [2] |
| Murine Slow-Twitch Muscle (Soleus) | Relaxation Time (T90/10) | Significantly shortened | Significantly prolonged | [1] [2] |
| Human Vastus Lateralis Muscle | Relaxation Time (T90/10) | Significantly shortened | Information not specific in sources | [1] [2] |
| Myotonic Muscle | Twitch Force | Significantly reduced | Opposite effects to this compound (aggravates stiffness) | [1] [2] |
The primary evidence for this comparison comes from a standardized in vitro protocol using muscle specimens:
This workflow is summarized in the following diagram:
The data demonstrates that BK channel blockade with this compound is a promising therapeutic strategy for myotonia [1] [2]. The consistent effects across different muscle types (slow- and fast-twitch) and species (mouse and human) strengthen the potential for clinical translation.
A critical point of clarification for your research is to distinguish "this compound" from the protein "Paxillin". They are distinct entities: this compound is a neurotoxin and BK channel blocker, while Paxillin is a focal adhesion protein involved in cell signaling and has been studied in the context of muscular dystrophy [3] [4].
The table below summarizes the core in vitro and in vivo methods used for genotoxicity assessment, detailing what each test detects and its primary applications [1] [2].
| Assay Name | Endpoint Detected | Common Applications |
|---|---|---|
| Ames Test (Bacterial Reverse Mutation Assay) | Gene mutations (point mutations, frameshifts) [1] | Initial screening for mutagenicity; required by regulatory bodies for safety assessment [2]. |
| In Vitro Micronucleus (MN) Assay | Chromosomal damage (chromosome loss or fragmentation) [1] [3] | High-throughput screening for clastogenic and aneugenic effects; useful in toxicological screening [4]. |
| In Vivo Micronucleus Assay | Chromosomal damage in live models (typically rodent bone marrow or peripheral blood) [1] [3] | Confirms genotoxicity in a whole organism; accounts for metabolism and pharmacokinetics. |
| Comet Assay (Single Cell Gel Electrophoresis) | DNA strand breaks (single- and double-strand) [1] [5] | Measures direct DNA damage; can be applied to any nucleated cell type in vitro or in vivo [2]. |
| Chromosomal Aberration Test | Structural chromosomal abnormalities (breaks, rearrangements) [2] | Detects gross chromosomal damage; often used in mammalian cell systems. |
For researchers planning to conduct these assays, here are the essential methodological steps for two of the most common and versatile techniques.
The Comet Assay is a sensitive method for detecting DNA damage at the single-cell level. The following protocol is adapted for detecting double-strand breaks (the neutral version) [5].
The workflow for this procedure is outlined below.
This assay detects micronuclei, which are small, extranuclear bodies formed from acentric chromosome fragments or whole chromosomes that lag behind during cell division [3] [4].
The following diagram illustrates the core cellular process this assay detects.
To proceed with a genotoxicity assessment for paxilline, I suggest the following steps:
This compound has demonstrated significant anticonvulsant properties in various experimental models. The table below summarizes key findings from the research.
| Aspect | Experimental Findings |
|---|---|
| Overall Effect | Significant anticonvulsant activity; eliminates tonic-clonic seizures in some models [1]. |
| In Vivo Models | Effective in seizures induced by picrotoxin (GABAA antagonist) and pentylenetetrazole (PTZ) [1] [2]. |
| Mechanistic Insight | BK channel blockade is crucial for the anticonvulsant effect of cannabidiol (CBD); this compound blocks CBD's protective action [2]. |
| Paradoxical Role of BK Channels | Gain-of-function BK channel mutations are linked to human epilepsy; inhibition can be therapeutic [1] [2]. |
This compound inhibits BK channels by stabilizing them in a closed state. It binds much more tightly to the closed conformation of the channel (affinity >500-fold greater than for the open conformation), thereby reducing the probability of the channel opening [3]. This action is particularly effective at counteracting a seizure-induced "gain-of-function" in BK channels that is associated with elevated excitability in brain neurons [1].
To help you evaluate the evidence, here are the methodologies from pivotal studies:
The relationship between BK channels and neuronal excitability is not straightforward, which is crucial for understanding the therapeutic potential of their antagonists. The following diagram illustrates the paradoxical role of BK channels.
While the evidence for this compound is strong, the requested direct comparison with other BK antagonists is a recognized gap in the field.
To move forward with a comparative analysis, you may need to explore research on other specific BK antagonists individually and then synthesize the data. Alternatively, investigating the structural features of different antagonists (like the importance of the C-13 OH group in this compound [4]) could provide a basis for a theoretical comparison.
The table below summarizes the key differences in this compound's effects on BK channels with and without the β4 subunit.
| Feature | BK Channels with β4 Subunit (Type II, Slow-Gated) | BK Channels without β4 Subunit (Type I, Fast-Gated) |
|---|---|---|
| This compound Sensitivity | Reduced sensitivity; often requires higher concentrations or shows no effect [1] [2] [3] | Highly sensitive; nanomolar-range inhibition (Ki ~1.9 nM) [4] [5] |
| Basic Gating Kinetics | Slows activation and deactivation kinetics [1] [6] | Fast activation kinetics [1] |
| Role in Action Potential | Reduces contribution to repolarization and fast afterhyperpolarization (fAHP) [1] [7] | Sharpens action potential repolarization and increases fAHP amplitude [1] [7] |
| Impact on Firing Frequency | Decreases neuronal excitability; moderates firing frequency [1] | Can paradoxically increase spike frequency [1] [7] |
| Primary Experimental Evidence | This compound does not affect action potential shape or firing in wild-type (β4-expressing) dentate gyrus neurons [1]. This compound blocks mGluR-LTD in neonatal hippocampus, a process dependent on BK channels with β4 [2]. | This compound application mimics/opposes effects of β4 knockout, reducing fAHP and altering spiking in dentate gyrus neurons [1] [7]. |
The differential effect of this compound is rooted in the β4 subunit's ability to fundamentally alter BK channel properties and localization.
The following diagram illustrates the core experimental workflow and logic used to establish β4's role in this compound sensitivity.
Key experimental approaches include:
For your research and drug development work, please consider the following:
Tumor Necrosis Factor (TNF)-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing most normal cells [1] [2]. It triggers the extrinsic apoptotic pathway by binding to death receptors DR4 (TRAIL-R1) and DR5 (TRAIL-R2) [3] [4].
The diagram below illustrates the core TRAIL-induced apoptosis pathway and key resistance mechanisms.
Despite its potential, many cancers display intrinsic or acquired resistance to TRAIL-induced apoptosis [2]. Key resistance mechanisms include:
To overcome resistance, numerous agents have been investigated for their ability to sensitize cancer cells to TRAIL. The table below summarizes some of the most prominent categories and examples, along with their proposed mechanisms and experimental contexts.
| Sensitizing Agent / Category | Proposed Mechanism of Action | Reported Experimental Efficacy/Outcome | Experimental Context (Cell Lines/Models) |
|---|---|---|---|
| CDK9 Inhibitors (e.g., AZD4573) | Suppresses short-lived anti-apoptotic proteins like c-FLIP and Mcl-1 [2]. | Highly effective synergy; induced complete tumor regression in vivo when combined with a TRAIL-receptor agonist (Dulanermin) [2]. | Hematologic cancer cell lines and xenograft models [2]. |
| Proteasome Inhibitors (e.g., Bortezomib) | Multiple targets, including ER stress induction and downregulation of c-FLIP [3]. | Showed synergistic effects in preclinical studies; clinical trials with Mapatumumab showed the combination was safe but did not significantly improve response rates [1] [4]. | Multiple myeloma; various solid tumors in clinical trials [1] [4]. |
| PI3K Inhibitors | Modulates survival signaling; effect is context-dependent and linked to p21 expression and androgen receptor status [5]. | Sensitized resistant LNCaP prostate cancer cells but conferred resistance to sensitive PC3 cells [5]. | Prostate cancer cell lines (LNCaP, PC3) [5]. |
| TRAIL-R Agonistic Antibodies (e.g., Mapatumumab (anti-DR4), Tigatuzumab (anti-DR5)) | Activates death receptors; may also induce Antibody-Dependent Cellular Cytotoxicity (ADCC) [1] [4]. | Generally well-tolerated but demonstrated limited efficacy as monotherapy or in combination with chemotherapy in phase II trials [1] [4]. | Non-small cell lung cancer, colorectal cancer, pancreatic cancer, etc. [4]. |
| Enhancing TRAIL Delivery (e.g., Nanocarriers, Gene Therapy) | Improves half-life and tumor localization of TRAIL; enables combination with other drugs in a single delivery system [6]. | TRAIL gene delivery showed a potent "bystander effect" killing neighboring tumor cells; nanoparticle codelivery with chemotherapeutics yielded synergistic efficacy [6]. | Various in vitro and in vivo models of hepatocellular carcinoma, cervical cancer, etc. [6]. |
The following diagram outlines a common methodological approach used in the cited literature to investigate the efficacy of TRAIL-sensitizing agents.
| Intervention Type | Effect on Lifespan | Effect on Motor Aging (Healthspan) | Key Mechanistic Target | Critical Finding on Timing |
|---|---|---|---|---|
| Pharmacological (Paxilline) | Extended [1] [2] | Slowed age-dependent decline [1] [2] | SLO-1 BK channel [3] [1] [4] | Effective only when administered in mid-adulthood (day 5-7), not in young worms [1] [5] |
| Genetic (slo-1 null mutation) | Extended [1] | Slowed age-dependent decline [1] | SLO-1 BK channel [1] | Confirmed that loss of SLO-1 function is beneficial |
This compound exerts its effects by specifically targeting and inhibiting the SLO-1 channel, a conserved BK potassium channel that dampens neuronal excitability.
The following diagram illustrates this signaling pathway and the role of this compound.
The validation of this compound is supported by rigorous genetic and pharmacological experiments.
A summary of the key methodological approaches is provided below.
| Experiment Type | Core Protocol Description | Key Outcome & Validation |
|---|---|---|
| Lifespan Analysis | Worms were grown on standard NGM agar plates seeded with E. coli OP50 bacteria. This compound was mixed into the agar medium. Lifespan assays began at the L4 larval stage or at specified adult days. Worms were scored as dead when they no longer responded to touch [1] [6]. | This compound treatment starting in mid-adulthood (day 5-7) consistently extended median lifespan compared to vehicle-control treated worms [1]. |
| Motor Function Assay | Locomotion (movement speed) was quantified by tracking body bends per minute or by using automated imaging systems to measure movement speed over the worms' adult life [1]. | This compound-treated worms maintained a higher motor activity in mid-to-late life compared to controls, indicating a slower rate of motor aging [1] [2]. |
| Genetic Rescue & Tissue-Specificity | Transgenic worms expressing the slo-1 gene under cell-specific promoters (e.g., motor neuron-specific) were generated in a slo-1 mutant background. These worms were then subjected to lifespan and motor assays [1]. | Expression of slo-1 specifically in motor neurons (but not in muscle or sensory neurons) reversed the long-lived and slow-aging phenotypes of slo-1 mutants. This confirmed that SLO-1 acts in the motor nervous system to regulate aging [1]. |
| Temporal (Timing) Analysis | RNAi to knock down slo-1 or this compound treatment was initiated at different time points in adulthood (e.g., day 1, 3, 5, or 7). Lifespan and motor function were then monitored [1] [5]. | Intervention was only effective when started in mid-adulthood (day 5 or 7), demonstrating that the beneficial role of SLO-1 inhibition is age-dependent [1]. |
Corrosive;Acute Toxic;Irritant